molecular formula C7H5I2NO2 B181744 2-Amino-3,5-diiodobenzoic acid CAS No. 609-86-9

2-Amino-3,5-diiodobenzoic acid

Cat. No.: B181744
CAS No.: 609-86-9
M. Wt: 388.93 g/mol
InChI Key: RFIBDMCPIREZKC-UHFFFAOYSA-N
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Description

2-Amino-3,5-diiodobenzoic acid is a useful research compound. Its molecular formula is C7H5I2NO2 and its molecular weight is 388.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4508. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-diiodobenzoic acid
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InChI

InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIBDMCPIREZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060575
Record name Benzoic acid, 2-amino-3,5-diiodo-
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Molecular Weight

388.93 g/mol
Source PubChem
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CAS No.

609-86-9
Record name 2-Amino-3,5-diiodobenzoic acid
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Record name Benzoic acid, 2-amino-3,5-diiodo-
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Record name 2-Amino-3,5-diiodobenzoic acid
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Record name Benzoic acid, 2-amino-3,5-diiodo-
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Record name Benzoic acid, 2-amino-3,5-diiodo-
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Record name 3,5-diiodoanthranilic acid
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Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Amino-3,5-diiodobenzoic acid. This document details predicted spectral data, standardized experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions were generated using advanced computational algorithms and serve as a valuable reference for spectral assignment.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-48.12d2.21H
H-68.05d2.21H
-NH₂5.5 - 7.5 (broad)s-2H
-COOH11.0 - 13.0 (broad)s-1H

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent, concentration, and temperature and often appear as broad singlets.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)168.5
C-2 (-C-NH₂)151.0
C-3 (-C-I)81.5
C-4143.0
C-5 (-C-I)88.0
C-6135.0

Experimental Protocols

The following protocols describe standardized methods for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Commonly used solvents for substituted benzoic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[1][2] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (-NH₂ and -COOH).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

  • Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[1][2]

Table 3: Recommended ¹H NMR Acquisition Parameters.

ParameterValue
Spectrometer Frequency400 MHz
Pulse ProgramStandard single pulse
Acquisition Time2-4 seconds
Relaxation Delay1-5 seconds
Number of Scans16-64
Spectral Width-2 to 16 ppm
Temperature298 K

Table 4: Recommended ¹³C NMR Acquisition Parameters.

ParameterValue
Spectrometer Frequency100 MHz
Pulse ProgramProton-decoupled single pulse
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024-4096
Spectral Width0 to 220 ppm
Temperature298 K

Logical Workflow for NMR Data Analysis

The following diagram illustrates a systematic workflow for the analysis and interpretation of the ¹H and ¹³C NMR spectra of this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation & Data Acquisition cluster_analysis Spectral Processing & Analysis SamplePrep Prepare Sample in Deuterated Solvent Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C Process1H Process 1H Spectrum (FT, Phasing, Baseline Correction) Acquire1H->Process1H Process13C Process 13C Spectrum (FT, Phasing, Baseline Correction) Acquire13C->Process13C Assign1H Assign 1H Signals (Chemical Shift, Integration, Multiplicity) Process1H->Assign1H Assign13C Assign 13C Signals (Chemical Shift) Process13C->Assign13C Correlate Correlate 1H and 13C Data (2D NMR if necessary) Assign1H->Correlate Assign13C->Correlate Structure Confirm Molecular Structure Correlate->Structure Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Molecule 2-Amino-3,5-diiodobenzoic Acid Derivative Molecule->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Response Cellular Response TranscriptionFactor->Response Regulates Gene Expression

References

Spectroscopic Analysis of 2-Amino-3,5-diiodobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental spectral data for 2-Amino-3,5-diiodobenzoic acid in publicly accessible databases, this guide utilizes experimental data for the closely related compound, 2-aminobenzoic acid (anthranilic acid), as a representative example. The principles of spectroscopic analysis and data interpretation presented herein are directly applicable to this compound.

Introduction

This compound is an aromatic carboxylic acid of interest in various fields of chemical research and drug development. Understanding its molecular structure and electronic properties is crucial for elucidating its reactivity, and spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this endeavor. This technical guide provides a comprehensive overview of the FT-IR and UV-Vis spectral characteristics of aminobenzoic acids, with a focus on the interpretation of their key spectral features. Detailed experimental protocols and data presentation are included to assist researchers in their analytical workflows.

FT-IR Spectroscopy

FT-IR spectroscopy probes the vibrational transitions of molecules upon absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for obtaining high-quality FT-IR spectra of solid samples.[1][2]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade

  • Spatula and weighing paper

  • Drying oven

Procedure:

  • Sample Preparation: Dry the 2-aminobenzoic acid sample and the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum.[2]

  • Grinding: Weigh approximately 1-2 mg of the 2-aminobenzoic acid sample and 100-200 mg of KBr powder.[1] Place the mixture in an agate mortar and grind thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

  • Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Collection: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

An alternative method for solid samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[3][4][5][6] In this technique, the solid sample is simply brought into direct contact with the ATR crystal.[7]

FT-IR Spectral Data of 2-Aminobenzoic Acid

The FT-IR spectrum of 2-aminobenzoic acid exhibits characteristic absorption bands corresponding to its functional groups. The following table summarizes the key vibrational frequencies and their assignments.[8][9][10]

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3500-3100Strong, BroadN-H stretching vibrations of the amino group
3300-2500Strong, Very BroadO-H stretching vibration of the carboxylic acid group (intermolecular hydrogen bonding)
~1680-1660StrongC=O stretching vibration of the carboxylic acid group
~1620-1580Medium-StrongN-H bending (scissoring) vibration of the amino group and C=C stretching vibrations of the aromatic ring
~1500-1400MediumC=C stretching vibrations of the aromatic ring
~1300-1200StrongC-O stretching vibration of the carboxylic acid group
~1250-1020MediumC-N stretching vibration of the aromatic amine
~900-675StrongC-H out-of-plane bending vibrations of the aromatic ring

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 2-aminobenzoic acid, these transitions are typically π → π* and n → π*.

Experimental Protocol: UV-Vis Analysis in Solution

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (e.g., ethanol, methanol, or water)

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-400 nm for this type of compound). Ethanol or methanol are common choices.

  • Standard Solution Preparation: Accurately weigh a small amount of 2-aminobenzoic acid and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Dilution: Prepare a series of dilutions from the stock solution to obtain working solutions of appropriate concentrations for analysis. The absorbance values should ideally fall within the linear range of the instrument (typically 0.1-1.0).

  • Spectral Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank (reference).

    • Record the baseline spectrum with the blank in the sample beam path.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the UV-Vis absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

UV-Vis Spectral Data of 2-Aminobenzoic Acid

The UV-Vis spectrum of 2-aminobenzoic acid in a suitable solvent typically shows two or three main absorption bands.

λmax (nm)Molar Absorptivity (ε)Electronic Transition
~220-230Highπ → π
~270-280Moderateπ → π
~310-330Lown → π*

Note: The exact λmax and molar absorptivity values can vary depending on the solvent used due to solvatochromic effects.

Visualization of Experimental Workflow and Structural-Spectral Correlation

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid aromatic carboxylic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir FT-IR Spectroscopy cluster_uvvis UV-Vis Spectroscopy Sample Solid Sample (e.g., 2-Aminobenzoic Acid) Grinding Grinding with KBr Sample->Grinding Solid State Analysis Dissolution Dissolution in Solvent Sample->Dissolution Solution Phase Analysis Pellet KBr Pellet Formation Grinding->Pellet Dilution Serial Dilution Dissolution->Dilution FTIR_Analysis FT-IR Analysis Pellet->FTIR_Analysis FTIR_Spectrum FT-IR Spectrum FTIR_Analysis->FTIR_Spectrum UVVis_Analysis UV-Vis Analysis Dilution->UVVis_Analysis UVVis_Spectrum UV-Vis Spectrum UVVis_Analysis->UVVis_Spectrum

Caption: General experimental workflow for FT-IR and UV-Vis spectroscopic analysis.

Structure-Spectra Relationship

The following diagram illustrates the logical relationship between the molecular structure of an aminobenzoic acid and its characteristic spectral features.

structure_spectra_relationship cluster_structure Molecular Structure cluster_ftir FT-IR Spectrum cluster_uvvis UV-Vis Spectrum Structure 2-Aminobenzoic Acid (Functional Groups) COOH Carboxylic Acid (-COOH) Structure->COOH NH2 Amino Group (-NH2) Structure->NH2 Aromatic Aromatic Ring Structure->Aromatic OH_stretch O-H Stretch (~3300-2500 cm⁻¹) COOH->OH_stretch Vibrational Mode CO_stretch C=O Stretch (~1680-1660 cm⁻¹) COOH->CO_stretch Vibrational Mode n_pi_star n → π* Transitions (~310-330 nm) COOH->n_pi_star Electronic Transition NH_stretch N-H Stretch (~3500-3100 cm⁻¹) NH2->NH_stretch Vibrational Mode NH2->n_pi_star Electronic Transition Aromatic_stretch C=C Stretch (~1600-1400 cm⁻¹) Aromatic->Aromatic_stretch Vibrational Mode pi_pi_star π → π* Transitions (~220-280 nm) Aromatic->pi_pi_star Electronic Transition

Caption: Correlation between molecular structure and spectroscopic features.

Conclusion

FT-IR and UV-Vis spectroscopy are powerful and complementary techniques for the characterization of this compound and related compounds. By providing detailed information about the functional groups and electronic structure, these methods are essential for quality control, structural elucidation, and understanding the chemical properties of these molecules. The experimental protocols and data interpretation frameworks presented in this guide offer a solid foundation for researchers working with these and similar aromatic compounds.

References

In-Depth Technical Guide: The Crystal Structure of 2-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Amino-3,5-diiodobenzoic acid, a compound of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and characterization, offering a valuable resource for researchers in the field.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below for clear and concise reference.

ParameterThis compound
Chemical Formula C₇H₅I₂NO₂
Formula Weight 388.93 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.033(3)
b (Å) 4.0182(11)
c (Å) 19.349(5)
α (°) 90
β (°) 94.39(3)
γ (°) 90
Volume (ų) 1009.6(5)
Z 4
Calculated Density (g/cm³) 2.559
Absorption Coefficient (mm⁻¹) 6.556
F(000) 704
Crystal Size (mm³) 0.20 x 0.15 x 0.10
Theta range for data collection (°) 2.29 to 28.29
Reflections collected 7111
Independent reflections 2478 [R(int) = 0.0461]
Final R indices [I>2σ(I)] R1 = 0.0345, wR2 = 0.0768
R indices (all data) R1 = 0.0514, wR2 = 0.0827
CCDC Deposition Number 1019002

Molecular Geometry

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a carboxylic acid group at position 1, and two iodine atoms at positions 3 and 5. The intramolecular hydrogen bond between the amino group and the carbonyl group of the carboxylic acid is a notable feature, contributing to the planarity of the molecule. The crystal packing is stabilized by intermolecular hydrogen bonds and van der Waals interactions.

Experimental Protocols

The synthesis and crystallographic analysis of this compound were performed according to the following detailed protocols.

Synthesis of this compound

This compound was synthesized from 2-aminobenzoic acid (anthranilic acid). A solution of 2-aminobenzoic acid in a suitable solvent is treated with an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent, under controlled temperature and reaction times. The crude product is then purified by recrystallization from an appropriate solvent system to yield single crystals suitable for X-ray diffraction studies.

Single-Crystal X-ray Diffraction

A single crystal of this compound with suitable dimensions was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data were processed to determine the unit cell parameters and space group. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from synthesis to the final determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Final Output start Start: 2-Aminobenzoic Acid synthesis Iodination Reaction start->synthesis Reactant purification Purification by Recrystallization synthesis->purification Crude Product crystals Single Crystal Growth purification->crystals Purified Compound data_collection X-ray Data Collection crystals->data_collection Suitable Crystal data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file data_tables Quantitative Data Tables validation->data_tables

Experimental workflow for the crystal structure determination of this compound.

This guide provides essential technical information on the crystal structure of this compound, which is crucial for researchers engaged in drug design, development, and materials science. The detailed crystallographic data and experimental protocols serve as a foundational resource for further studies and applications of this compound.

Navigating the Solubility Landscape of 2-Amino-3,5-diiodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3,5-diiodobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility through detailed, generalized experimental protocols. The information herein is intended to empower scientists in drug development and related fields to conduct their own precise solubility assessments.

Understanding the Solubility Profile: A Qualitative Overview

While specific quantitative data remains elusive in surveyed literature, preliminary information suggests that, like many amino- and halo-substituted benzoic acids, the solubility of this compound is influenced by the polarity of the solvent. General principles of "like dissolves like" are applicable. It is anticipated that the compound will exhibit greater solubility in polar organic solvents. For instance, a structurally similar compound, 2-amino-3-chlorobenzoic acid, is reported to be soluble in methanol, DMSO, and ethyl acetate, but poorly soluble in water.[1] This suggests that this compound may follow a similar trend.

Framework for Quantitative Solubility Determination

For researchers seeking to establish precise solubility data, the following table provides a structured format for recording experimental findings. This standardized presentation will facilitate comparison across different solvents and conditions.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., UV-Vis
e.g., Dichloromethanee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25
e.g., N,N-Dimethylformamide (DMF)e.g., 25

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

The isothermal saturation (or shake-flask) method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3] The following protocol provides a detailed methodology.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps or sealed flasks

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., gravimetric analysis setup, HPLC, UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature.

    • Agitate the mixture at a constant rate for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[3]

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any remaining solid microparticles.

  • Quantification of Dissolved Solute:

    • The concentration of this compound in the filtered, saturated solution can be determined using various analytical techniques.

    • Gravimetric Analysis: This is a straightforward method for determining the mass of the dissolved solid.[4][5][6][7]

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a known volume of the filtered saturated solution into the pre-weighed dish.

      • Carefully evaporate the solvent under a fume hood or using a rotary evaporator.

      • Dry the dish containing the residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

      • Cool the dish in a desiccator and weigh it again.

      • The mass of the dissolved solute is the difference between the final and initial weights of the dish.

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound.

      • Prepare a calibration curve using standard solutions of this compound of known concentrations.

      • Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine the concentration based on the calibration curve.

    • UV-Vis Spectrophotometry: This method is applicable if the compound has a significant chromophore and a unique absorbance maximum.

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

      • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification start Add Excess Solid to Vial add_solvent Add Known Volume of Solvent start->add_solvent agitate Agitate at Constant Temperature (24-72 hours) add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle filter Filter Supernatant settle->filter quant_method Analyze Saturated Solution filter->quant_method gravimetric Gravimetric Analysis quant_method->gravimetric hplc HPLC quant_method->hplc uv_vis UV-Vis quant_method->uv_vis

References

Physical and chemical properties of 3,5-Diiodoanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodoanthranilic acid, also known as 2-amino-3,5-diiodobenzoic acid, is a halogenated derivative of anthranilic acid. Its structural features, including the presence of two iodine atoms on the aromatic ring, an amino group, and a carboxylic acid group, make it a compound of interest for various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-diiodoanthranilic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physical and Chemical Properties

The physical and chemical properties of 3,5-diiodoanthranilic acid are crucial for its handling, characterization, and application in research and development. The available data, including experimentally determined and predicted values, are summarized below.

Table 1: Physical Properties of 3,5-Diiodoanthranilic Acid
PropertyValueReference
CAS Number 609-86-9[1]
Molecular Formula C₇H₅I₂NO₂[1]
Molecular Weight 388.93 g/mol [1]
Appearance White to gray to brown powder/crystal[1]
Melting Point 241-243 °C[1]
Boiling Point (Predicted) 441.9 ± 45.0 °C[1]
Density (Estimated) 2.3815 g/cm³[1]
pKa (Predicted) 4.24 ± 0.10[1]
Solubility Information not readily available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
Chemical Identifiers
  • IUPAC Name: this compound

  • Synonyms: 3,5-Diiodoanthranilic acid

  • InChI: InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)

  • InChIKey: RFIBDMCPIREZKC-UHFFFAOYSA-N

  • SMILES: C1=C(C(=C(C=C1I)I)N)C(=O)O

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of 3,5-diiodoanthranilic acid in a laboratory setting.

Synthesis of 3,5-Diiodoanthranilic Acid

Conceptual Synthesis Workflow:

G Anthranilic_acid Anthranilic Acid Reaction Iodination Reaction Anthranilic_acid->Reaction Iodinating_reagent Iodinating Reagent (e.g., I₂, ICl) Iodinating_reagent->Reaction Solvent Solvent (e.g., Acetic Acid, Water) Solvent->Reaction Crude_product Crude 3,5-Diiodoanthranilic Acid Reaction->Crude_product Purification Purification (e.g., Recrystallization) Crude_product->Purification Pure_product Pure 3,5-Diiodoanthranilic Acid Purification->Pure_product G Compound 3,5-Diiodoanthranilic Acid Cell_Culture Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Culture Target_Identification Target Identification (e.g., Proteomics, Affinity Chromatography) Cell_Culture->Target_Identification Identifies initial biological effect Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis Identifies molecular target In_Vivo In Vivo Studies (Animal Models) Pathway_Analysis->In_Vivo Confirms mechanism of action Lead_Compound Lead Compound for Drug Development In_Vivo->Lead_Compound Validates therapeutic potential

References

Technical Guide: Properties and Safety of 2-Amino-3,5-diiodobenzoic Acid (CAS 609-86-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the safety data, for 2-Amino-3,5-diiodobenzoic acid (CAS Number 609-86-9). The information is presented to support research, development, and handling of this compound in a laboratory setting.

Core Properties

This compound, also known as 3,5-Diiodoanthranilic acid, is a di-iodinated derivative of anthranilic acid.[1] Its chemical structure consists of a benzene ring substituted with an amino group, a carboxylic acid group, and two iodine atoms.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Property Value Source
CAS Number 609-86-9[1][2][3][4][5][6]
Molecular Formula C7H5I2NO2[2][3][4][6]
Molecular Weight 388.93 g/mol [3][4][6]
Appearance Light green solid[1][7] or White to Gray to Brown powder to crystal[3][8][9]Multiple Sources
Melting Point 241 - 243 °C[1][3][5]
Boiling Point (Predicted) 441.9 ± 45.0 °C[3][5]
Density (Estimate) 2.3815 g/cm³[3][5]
pKa (Predicted) 4.24 ± 0.10[2][3]
Sensitivity Light Sensitive[2][3]

Safety and Handling

This section details the hazard classifications, precautionary measures, and first aid information for this compound.

GHS Hazard Classification
Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4][10]
Skin IrritationCategory 2H315: Causes skin irritation[2][10]
Eye IrritationCategory 2H319: Causes serious eye irritation[2][10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][4]

Signal Word: Warning[1][2][3]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[1][2]

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Get medical attention. Immediately wash with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[1]

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[1][2]

  • Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and toxicological assessment are crucial for reproducible research.

Synthesis and Characterization Workflow

The synthesis and characterization of this compound can be performed as described in the literature. A general workflow is outlined below.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: Anthranilic Acid reaction Iodination Reaction (e.g., using ICl or I2/HIO3) start->reaction workup Reaction Work-up (e.g., filtration, washing) reaction->workup purification Purification (e.g., recrystallization) workup->purification xrd Single-Crystal X-ray Diffraction purification->xrd Structural Analysis ftir FT-IR Spectroscopy purification->ftir Functional Group Analysis uvvis UV-Vis Spectroscopy purification->uvvis Electronic Transitions nmr NMR Spectroscopy purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Standardized Toxicological Testing Protocols

The following are generalized protocols for assessing the toxicological profile of a chemical substance, based on OECD guidelines.

  • Animal Model: Typically, female rats are used.

  • Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

  • Administration: The substance is administered orally by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

  • Animal Model: Albino rabbits are typically used.

  • Application: A small amount of the test substance (0.5 g) is applied to a shaved patch of skin.

  • Exposure: The substance is left in contact with the skin for a specified period, usually 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.

  • Animal Model: Albino rabbits are typically used.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

  • Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance.

Logical Relationships in Chemical Safety Assessment

The process of assessing the safety of a chemical involves a logical progression from hazard identification to risk management.

G Chemical Safety Assessment Logic cluster_hazard_id Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization cluster_management Risk Management phys_chem Physical & Chemical Properties risk_eval Evaluation of Hazard and Exposure Data phys_chem->risk_eval tox_data Toxicological Data (In vivo, In vitro, In silico) tox_data->risk_eval route Routes of Exposure (Oral, Dermal, Inhalation) route->risk_eval duration Duration & Frequency duration->risk_eval controls Control Measures (PPE, Engineering Controls) risk_eval->controls communication Hazard Communication (SDS, Labels) risk_eval->communication

Caption: Logical workflow for chemical safety assessment.

References

An In-depth Technical Guide to 2-Amino-3,5-diiodobenzoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3,5-diiodobenzoic acid, a halogenated derivative of anthranilic acid, holds a significant, albeit niche, position in the annals of organic chemistry. Primarily recognized as a key intermediate in the synthesis of the plant growth regulator 2,3,5-triiodobenzoic acid (TIBA), its history is intrinsically linked to the development of agricultural chemicals. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅I₂NO₂[1]
Molecular Weight 388.93 g/mol [1]
Melting Point 241-243 °C[2]
Appearance White to light gray to light orange powder/crystal[3]
CAS Number 609-86-9[1][3]
Synonyms 3,5-Diiodoanthranilic Acid[3]

Discovery and Historical Synthesis

The discovery of this compound is rooted in the broader exploration of halogenated organic compounds in the early 20th century. While a definitive singular "discovery" paper is not readily apparent, the work of chemists like Wheeler and his contemporaries on the halogenation of anthranilic acid laid the groundwork. The primary impetus for its synthesis was its role as a precursor to 2,3,5-triiodobenzoic acid (TIBA), which was later identified as a plant growth regulator.

One of the earliest and most straightforward methods for the synthesis of iodinated anthranilic acids involved direct iodination using iodine monochloride. This method was effective for producing both mono- and di-iodinated derivatives.

Historical Experimental Protocol: Iodination of Anthranilic Acid

The following protocol is a representative method for the iodination of anthranilic acid to produce iodinated derivatives, based on historical techniques.

Materials:

  • Anthranilic acid

  • Glacial acetic acid

  • Iodine monochloride

  • Water

  • Sodium bisulfite (for quenching)

Procedure:

  • Dissolve anthranilic acid in glacial acetic acid.

  • Slowly add a solution of iodine monochloride in glacial acetic acid to the anthranilic acid solution with stirring. The molar ratio of iodine monochloride to anthranilic acid is adjusted to favor the formation of the di-iodinated product (approximately 2:1).

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • The reaction mixture is then poured into water to precipitate the crude product.

  • The precipitate is collected by filtration and washed with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield this compound.

Modern Synthesis and Characterization

In contemporary organic synthesis, the preparation of this compound still largely relies on the principles of electrophilic aromatic substitution. Modern methods often employ milder and more selective iodinating agents and benefit from advanced analytical techniques for characterization.

A 2015 study detailed the synthesis and characterization of this compound.[4] The compound was synthesized and subsequently characterized by single-crystal X-ray diffraction, FT-IR spectroscopy, and UV-Vis spectroscopy, with computational methods used to analyze its molecular geometry and electronic properties.[4]

Applications and Historical Context

The primary historical and commercial application of this compound is as a key intermediate in the production of 2,3,5-triiodobenzoic acid (TIBA).

Role in the Synthesis of 2,3,5-Triiodobenzoic Acid (TIBA)

This compound is converted to TIBA through a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by the introduction of a third iodine atom.

TIBA was historically used as a plant growth regulator to modify plant morphology, including promoting flowering and altering leaf and stem growth.[4][5] Its mechanism of action is the inhibition of polar auxin transport, a key process in plant development.[5]

Biological Activity and Signaling Pathways

While the biological activity of this compound itself is not extensively studied, its close structural relationship to other biologically active aminobenzoic acids suggests potential for biological effects.

Derivatives of anthranilic acid are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, the chlorinated analog, 2-amino-3-chlorobenzoic acid, has been investigated as a cancer antagonist targeting the PI3K/AKT signaling pathway. While this provides a potential area of investigation for the di-iodinated compound, direct evidence of its interaction with specific signaling pathways is currently lacking in the scientific literature.

The biological effect of its primary derivative, TIBA, is well-established as an inhibitor of polar auxin transport in plants. This action disrupts the normal distribution of auxin, a critical plant hormone, thereby influencing various growth processes.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthesis pathway and the logical relationship of this compound to its key application.

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Iodination Iodination (e.g., ICl) Anthranilic_Acid->Iodination Diiodo_Intermediate This compound Iodination->Diiodo_Intermediate Sandmeyer Sandmeyer Reaction Diiodo_Intermediate->Sandmeyer TIBA 2,3,5-Triiodobenzoic Acid (TIBA) Sandmeyer->TIBA Logical_Relationship Diiodo_Compound This compound Intermediate Key Intermediate Diiodo_Compound->Intermediate Plant_Growth_Regulator Plant Growth Regulator (TIBA) Intermediate->Plant_Growth_Regulator is a precursor to Auxin_Transport Inhibition of Polar Auxin Transport Plant_Growth_Regulator->Auxin_Transport causes Physiological_Effect Alteration of Plant Growth (e.g., flowering, branching) Auxin_Transport->Physiological_Effect leads to

References

A Deep Dive into 2-Amino-3,5-diiodobenzoic Acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Amino-3,5-diiodobenzoic acid, a halogenated derivative of anthranilic acid. This document synthesizes key findings from synthesis, structural characterization, and in-depth computational analysis, offering valuable insights for its potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₅I₂NO₂, is a light green solid.[1] Its structure is characterized by a benzoic acid core with an amino group at position 2 and two iodine atoms at positions 3 and 5. This substitution pattern significantly influences its electronic and steric properties.

PropertyValue
CAS Number 609-86-9[1][2][3][4]
Molecular Formula C₇H₅I₂NO₂[1][3]
Molecular Weight 388.93 g/mol [1][3]
Appearance Light green solid[1]
Synonyms 3,5-Diiodoanthranilic Acid[2]

Synthesis and Experimental Characterization

The synthesis and characterization of this compound (2A35I) have been reported, providing a foundational understanding of its chemical behavior.[5][6]

Synthesis Protocol

A common method for the synthesis of iodinated aminobenzoic acids involves the iodination of 2-aminobenzoic acid.[7] While the specific synthesis protocol for this compound from the primary research is not detailed in the abstract, a general approach for a related compound, 2-amino-5-iodobenzoic acid, involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide in acetic acid.[7]

Experimental Methodologies

Single-Crystal X-ray Diffraction: The molecular geometry and intermolecular interactions of 2A35I have been investigated using single-crystal X-ray diffraction.[5] This technique provides precise measurements of bond lengths, bond angles, and the overall crystal packing.

Spectroscopic Analysis:

  • FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy has been used to identify the fundamental vibrational bands of the molecule.[5]

  • UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy has been employed to determine the electronic absorption bands.[5]

Computational Studies and Theoretical Insights

Comprehensive computational studies have been performed to elucidate the electronic structure and properties of this compound. These studies utilized Density Functional Theory (DFT) with different software packages.[5][6]

Computational Workflow

The theoretical investigation of this compound typically follows a structured computational workflow. This process begins with the optimization of the molecular geometry, followed by various calculations to predict its spectroscopic, electronic, and thermodynamic properties.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Properties start Initial Molecular Structure of this compound geom_opt Geometry Optimization (Gaussian 09W / ADF2009.01) start->geom_opt freq_calc Frequency Calculation (IR Spectra) geom_opt->freq_calc nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis homo_lumo HOMO-LUMO Energy Gap Calculation geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) Map geom_opt->mep fukui Fukui Indices Calculation geom_opt->fukui thermo Thermodynamic Parameter Calculation geom_opt->thermo nlo Non-Linear Optical (NLO) Property Calculation geom_opt->nlo opt_geom Optimized Molecular Geometry geom_opt->opt_geom ir_spectra Vibrational Frequencies freq_calc->ir_spectra charge_dist Charge Distribution and Interactions nbo_analysis->charge_dist reactivity Chemical Reactivity (HOMO-LUMO, Fukui) homo_lumo->reactivity electrostatic_pot Electrostatic Potential mep->electrostatic_pot fukui->reactivity thermo_props Thermodynamic Properties thermo->thermo_props nlo_props NLO Properties nlo->nlo_props

Caption: Computational workflow for the theoretical analysis of this compound.

Key Computational Findings
  • Geometry Optimization: The molecular geometry was optimized using both Gaussian type orbitals (with Gaussian 09W) and Slater type orbitals (with ADF2009.01).[5] The calculated geometrical parameters are in good agreement with experimental X-ray diffraction data.

  • Electronic Properties:

    • HOMO-LUMO Gap: Calculations have shown that among thirty possible positional isomers, the 2-amino-3,5-diiodo isomer has one of the narrowest HOMO-LUMO gaps.[5][6] A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

    • Electrophilicity Index: The 2-amino-3,5-diiodo isomer was also found to have the highest electrophilicity index value among the studied isomers.[5][6]

  • Molecular Electrostatic Potential (MEP): MEP maps were generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, such as charge delocalization and hyperconjugative interactions.[5]

  • Fukui Indices: Fukui functions were calculated to identify the local reactivity of different atomic sites within the molecule.[5]

  • Thermodynamic Parameters: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy were calculated to understand the stability of the molecule at different temperatures.[5]

  • Non-Linear Optical (NLO) Properties: The non-linear optical properties of 2A35I were investigated through theoretical calculations, suggesting its potential for applications in optoelectronics.[5]

Tabulated Quantitative Data

The following tables summarize the key quantitative data obtained from the computational studies of this compound.

Calculated Electronic Properties
ParameterCalculated ValueSignificance
Lowest Energy Isomer 2-Amino-3,5-diiodo isomerIndicates high relative stability
HOMO-LUMO Energy Gap Narrowest among isomers[5][6]Suggests high chemical reactivity
Electrophilicity Index Highest among isomers[5][6]Indicates a strong electron-accepting character

Note: Specific numerical values for the HOMO-LUMO gap and electrophilicity index were not available in the provided search results and would require access to the full-text article.

Conclusion

The combined experimental and computational characterization of this compound provides a robust understanding of its structural, spectroscopic, and electronic properties.[5] The theoretical calculations, in particular, highlight its high reactivity and significant electrophilic character, which are crucial parameters for designing new molecules with specific biological or material functions. This in-depth guide serves as a valuable resource for researchers and professionals engaged in the development of novel therapeutics and functional materials, providing a solid foundation for future investigations and applications of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-3,5-diiodobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-diiodobenzoic acid, also known as 3,5-diiodoanthranilic acid, is a versatile scaffold in medicinal chemistry. Its di-iodinated structure provides two reactive sites for cross-coupling reactions, allowing for the facile introduction of diverse aryl or heteroaryl moieties. This feature makes it an excellent starting material for the synthesis of complex molecules with a wide range of biological activities. A prominent application of this scaffold is in the development of kinase inhibitors, particularly those targeting the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer.

Application: Scaffold for the Synthesis of IKKβ Inhibitors

Derivatives of this compound have been successfully utilized to synthesize potent inhibitors of IKKβ, a critical kinase in the NF-κB signaling cascade. The general synthetic strategy involves a double Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the 3 and 5 positions, followed by amide bond formation.

General Synthetic Scheme

A general workflow for the synthesis of 2-amino-3,5-diarylbenzamide inhibitors from this compound is depicted below. This multi-step process begins with the protection of the carboxylic acid, followed by a double Suzuki-Miyaura coupling, deprotection, and finally, amidation to yield the final bioactive compounds.

G A This compound B Protection of Carboxylic Acid (e.g., Esterification) A->B C Double Suzuki-Miyaura Coupling with Arylboronic Acids B->C D Deprotection of Carboxylic Acid (e.g., Saponification) C->D E Amide Coupling D->E F 2-Amino-3,5-diarylbenzamide (IKKβ Inhibitor) E->F

Caption: Synthetic workflow for 2-amino-3,5-diarylbenzamide IKKβ inhibitors.

Quantitative Data: IKKβ Inhibitory Activity

The following table summarizes the in vitro potency of a series of 2-amino-3,5-diarylbenzamide derivatives as inhibitors of IKKβ. The pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration (IC50).

Compound IDR1 GroupR2 GroupIKKβ pIC50
8h Pyridine-4-yl4-(Methylsulfonyl)phenyl7.0
8r Pyrimidine-5-yl4-(Methylsulfonyl)phenyl6.8
8v Pyridine-3-yl4-(Methylsulfonyl)phenyl6.8

Signaling Pathway: NF-κB Activation

IKKβ is a central component of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as TNF-α or IL-1, the IKK complex is activated and subsequently phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB (p50/p65) dimer. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, immunity, and cell survival. Inhibition of IKKβ by 2-amino-3,5-diarylbenzamide derivatives blocks this cascade, thereby preventing the activation of NF-κB and the subsequent inflammatory response.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1 TNFR TNFR / IL-1R TNFa->TNFR binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB phosphorylates IκBα Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_NFkB->Ub_Proteasome targeted for NFkB p50/p65 IkBa_NFkB->NFkB releases NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates to Inhibitor 2-Amino-3,5-diarylbenzamide Inhibitor Inhibitor->IKK_complex inhibits DNA κB DNA sites NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammatory Response) DNA->Transcription promotes

Caption: The NF-κB signaling pathway and the inhibitory action of 2-amino-3,5-diarylbenzamides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the iodination of 2-aminobenzoic acid to produce this compound.

Materials:

  • 2-Aminobenzoic acid

  • Acetic acid

  • Molecular iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzoic acid (1 eq.) in acetic acid.

  • Add molecular iodine (2 eq.) to the solution and stir.

  • Slowly add 30% hydrogen peroxide (4 eq.) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Protocol 2: Double Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-3,5-diarylbenzoic acid methyl ester

This protocol outlines a general procedure for the double Suzuki-Miyaura cross-coupling of methyl 2-amino-3,5-diiodobenzoate with arylboronic acids.

Materials:

  • Methyl 2-amino-3,5-diiodobenzoate (prepared by esterification of this compound)

  • Arylboronic acid (2.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.)

  • Potassium carbonate (K₂CO₃) (4 eq.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add methyl 2-amino-3,5-diiodobenzoate (1 eq.), the desired arylboronic acid (2.5 eq.), and potassium carbonate (4 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3,5-diarylbenzoic acid methyl ester.

Protocol 3: IKKβ Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against IKKβ using a commercially available luminescent kinase assay.[1]

Materials:

  • IKKβ enzyme

  • IKKtide substrate

  • ATP

  • Kinase Buffer

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer.

  • In a 384-well plate, add the IKKβ enzyme.

  • Add the inhibitor dilutions or vehicle control to the wells.

  • Initiate the kinase reaction by adding a mixture of IKKtide substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

G A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Enzyme and Inhibitor into 384-well plate A->B C Initiate Reaction (Add Substrate/ATP mix) B->C D Incubate at RT (60 min) C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Incubate at RT (40 min) E->F G Detect ADP (Add Kinase Detection Reagent) F->G H Incubate at RT (30 min) G->H I Read Luminescence H->I J Data Analysis (Calculate IC50) I->J

Caption: Experimental workflow for the IKKβ kinase inhibition assay.

References

Application Notes and Protocols: 2-Amino-3,5-diiodobenzoic Acid as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-3,5-diiodobenzoic acid as a versatile precursor for the synthesis of various medicinally important heterocyclic compounds. The presence of amino, carboxylic acid, and iodo functional groups in a unique substitution pattern allows for diverse chemical transformations, leading to the construction of quinazolinones, acridones, and benzodiazepines. The di-iodo substitution offers opportunities for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.

Synthesis of 6,8-Diiodoquinazolin-4(3H)-one Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of 6,8-diiodoquinazolin-4(3H)-one from this compound can be achieved through a one-pot reaction with formamide, which serves as both a formylating agent and a source of ammonia.

Quantitative Data Summary
EntryReagentSolventTemperature (°C)Time (h)Yield (%)Reference Method
1FormamideNeat150-1604-675-85General Method[4]
2Triethyl orthoformate, then NH4OAcEthanolReflux8-1270-80General Method[5]
Experimental Protocol: Synthesis of 6,8-Diiodoquinazolin-4(3H)-one
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 25.7 mmol).

  • Reagent Addition: Add formamide (50 mL) to the flask.

  • Reaction: Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL) with constant stirring.

  • Isolation: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallize from ethanol to afford pure 6,8-diiodoquinazolin-4(3H)-one.

Logical Workflow for Quinazolinone Synthesis

G cluster_0 Reaction cluster_1 Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Formamide Formamide Formamide->Reaction Mixture Heat (150-160 °C) Heat (150-160 °C) Heat (150-160 °C)->Reaction Mixture Ice-cold Water Ice-cold Water Reaction Mixture->Ice-cold Water Filtration Filtration Ice-cold Water->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure 6,8-Diiodoquinazolin-4(3H)-one Pure 6,8-Diiodoquinazolin-4(3H)-one Recrystallization->Pure 6,8-Diiodoquinazolin-4(3H)-one

Caption: Workflow for the synthesis of 6,8-diiodoquinazolin-4(3H)-one.

Synthesis of 1,3-Diiodoacridone

Acridones are another class of nitrogen-containing heterocycles with significant biological activities, including antimicrobial and anticancer properties.[6][7] The synthesis of 1,3-diiodoacridone from this compound can be achieved via an Ullmann condensation with a suitable aryl partner (e.g., iodobenzene), followed by an acid-catalyzed intramolecular cyclization.

Quantitative Data Summary
StepReactionCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference Method
1Ullmann CondensationCuIK2CO3DMF120-13012-2460-70General Method[8][9]
2CyclizationH2SO4-Neat1002-485-95General Method[8][9]
Experimental Protocols

Step 1: Synthesis of 2-(Arylamino)-3,5-diiodobenzoic Acid (Ullmann Condensation)

  • Reaction Setup: To a stirred solution of this compound (10.0 g, 25.7 mmol) in dimethylformamide (DMF, 100 mL) in a round-bottom flask, add potassium carbonate (7.1 g, 51.4 mmol), copper(I) iodide (0.49 g, 2.57 mmol), and the aryl halide (e.g., iodobenzene, 1.1 eq).

  • Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

  • Isolation: Filter the precipitate, wash with water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product and purify by column chromatography on silica gel.

Step 2: Synthesis of 1,3-Diiodoacridone (Intramolecular Cyclization)

  • Reaction Setup: To the 2-(arylamino)-3,5-diiodobenzoic acid (5.0 g) obtained from the previous step, add concentrated sulfuric acid (25 mL) cautiously at 0 °C.

  • Reaction: Slowly heat the mixture to 100 °C and stir for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Isolation: Neutralize the mixture with a saturated solution of sodium bicarbonate. Filter the precipitated solid, wash thoroughly with water.

  • Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 1,3-diiodoacridone.

Signaling Pathway for Acridone Synthesis

G This compound This compound Ullmann Condensation Ullmann Condensation This compound->Ullmann Condensation Aryl Halide Aryl Halide Aryl Halide->Ullmann Condensation Intermediate 2-(Arylamino)-3,5- diiodobenzoic Acid Ullmann Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization 1,3-Diiodoacridone 1,3-Diiodoacridone Cyclization->1,3-Diiodoacridone

Caption: Reaction pathway for the synthesis of 1,3-diiodoacridone.

Synthesis of 6,8-Diiodobenzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[10][11] A plausible route to 6,8-diiodobenzodiazepine-2,5-diones involves the reaction of this compound with an α-amino acid ester, followed by cyclization.

Quantitative Data Summary
StepReactionReagentSolventTemperature (°C)Time (h)Yield (%)Reference Method
1Amide Couplingα-Amino acid ester HCl, EDCI, HOBtDMFRoom Temp.12-2465-75General Peptide Coupling
2Deprotection & CyclizationPiperidine (for Fmoc), then heatTolueneReflux6-1250-60General Method[12]
Experimental Protocols

Step 1: Synthesis of N-(2-Carboxy-4,6-diiodophenyl)-α-amino acid ester

  • Reaction Setup: Dissolve this compound (5.0 g, 12.8 mmol) in DMF (50 mL). Add 1-hydroxybenzotriazole (HOBt) (1.9 g, 14.1 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.7 g, 14.1 mmol). Stir the mixture at 0 °C for 30 minutes.

  • Reagent Addition: Add the desired α-amino acid ester hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Step 2: Synthesis of 6,8-Diiodo-1,4-benzodiazepine-2,5-dione

  • Deprotection (if necessary): If an N-protected amino acid was used (e.g., Fmoc), deprotect it using a solution of 20% piperidine in DMF.

  • Cyclization: Dissolve the deprotected intermediate in a high-boiling point solvent like toluene or xylene.

  • Reaction: Heat the solution to reflux for 6-12 hours with a Dean-Stark apparatus to remove water.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 6,8-diiodo-1,4-benzodiazepine-2,5-dione.

Logical Relationship for Benzodiazepine Synthesis

G Start This compound Step1 Amide Coupling Start->Step1 Reagent1 α-Amino Acid Ester Reagent1->Step1 Intermediate N-(2-Carboxy-4,6-diiodophenyl)- α-amino acid ester Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product 6,8-Diiodo-1,4-benzodiazepine-2,5-dione Step2->Product

Caption: Logical steps for the synthesis of benzodiazepine derivatives.

Disclaimer

The experimental protocols provided are based on general and established synthetic methodologies. Researchers should adapt these protocols as needed and perform appropriate characterization of all synthesized compounds. All experiments should be conducted with appropriate safety precautions in a certified laboratory.

References

Synthetic Applications of 3,5-Diiodoanthranilic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic utility of 3,5-diiodoanthranilic acid as a versatile building block in organic synthesis. It is particularly valuable in the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The presence of two iodine atoms at the 3 and 5 positions, along with the amino and carboxylic acid functionalities, offers multiple reaction sites for diversification and molecular elaboration.

Application Notes

3,5-Diiodoanthranilic acid serves as a key precursor for the synthesis of various classes of organic compounds, primarily through reactions targeting the carbon-iodine bonds and the inherent reactivity of the anthranilic acid core. Its applications are most prominent in the following areas:

  • Synthesis of Acridone Derivatives: The anthranilic acid moiety is a classic precursor for the synthesis of acridones, a class of compounds known for their broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The general approach involves the condensation of an anthranilic acid derivative with a substituted aniline or phenol, followed by cyclization. While direct examples using 3,5-diiodoanthranilic acid are not extensively documented in readily available literature, the established methods for acridone synthesis can be adapted. For instance, the Ullmann condensation provides a foundational method for coupling anthranilic acids with aryl partners, which can then be cyclized to form the acridone scaffold.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The di-iodo substitution pattern makes this molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 3 and 5 positions, leading to highly functionalized aromatic systems.

    • Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the aryl iodides and terminal alkynes, introducing alkynyl moieties to the anthranilic acid core.[4] This is a powerful tool for building complex molecular architectures and for the synthesis of precursors to other heterocyclic systems. The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst.[4]

    • Suzuki-Miyaura Coupling: The Suzuki coupling facilitates the formation of biaryl structures by reacting the aryl iodides with organoboron compounds, such as boronic acids or their esters.[5] This reaction is widely used in the pharmaceutical industry to construct complex molecules. The reaction conditions are generally mild and tolerate a wide range of functional groups.

  • Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[6] 3,5-Diiodoanthranilic acid can potentially undergo Ullmann-type reactions with amines, phenols, or alcohols to introduce new substituents at the iodo-positions. This reaction is particularly useful for the synthesis of substituted N-phenylanthranilic acids, which are direct precursors to acridones.

Logical Workflow for Synthesis of Substituted Acridones

Workflow for Acridone Synthesis A 3,5-Diiodoanthranilic Acid C Ullmann Condensation (Cu-catalyzed) A->C B Substituted Aniline/Phenol B->C D Substituted N-Phenylanthranilic Acid C->D E Cyclization (e.g., H₂SO₄ or PPA) D->E F Substituted Acridone E->F

Caption: General workflow for the synthesis of substituted acridones from 3,5-diiodoanthranilic acid.

Experimental Protocols

The following protocols are generalized based on established methodologies for similar substrates and provide a starting point for the synthetic application of 3,5-diiodoanthranilic acid. Optimization may be required for specific substrates and desired products.

Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed coupling of an aryl halide with an aniline, adapted for 3,5-diiodoanthranilic acid.

Materials:

  • 3,5-Diiodoanthranilic acid

  • Substituted aniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O) or copper powder

  • Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 3,5-diiodoanthranilic acid (1.0 equiv.), the desired substituted aniline (1.2 equiv.), anhydrous potassium carbonate (2.0 equiv.), and a catalytic amount of copper(I) oxide or copper powder (e.g., 10 mol%).

  • Add a suitable solvent such as DMF to the flask.

  • Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Representative Ullmann Condensation Conditions

Aryl HalideAmine/PhenolCatalystBaseSolventTemp (°C)Yield (%)
o-Chlorobenzoic AcidAnilineCu₂OK₂CO₃DMFReflux82-93[3]
2-Halobenzoic acidSubstituted anilineCu powderNa₂CO₃DMFRefluxNot specified[7]
Protocol 2: Sonogashira Coupling of 3,5-Diiodoanthranilic Acid

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of an aryl iodide with a terminal alkyne.

Materials:

  • 3,5-Diiodoanthranilic acid

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve 3,5-diiodoanthranilic acid (1.0 equiv.) in a suitable solvent (e.g., THF or a mixture of THF and the amine base).

  • Add the terminal alkyne (1.2-2.4 equiv., depending on whether mono- or di-substitution is desired).

  • Add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 5-10 mol%).

  • Add the amine base (e.g., triethylamine, 2-3 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Sonogashira Coupling Conditions

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Aryl IodideTerminal AlkynePd(PPh₃)₂Cl₂ (3)CuI (5)TEATHFRTNot specified[3]
4-IodotoluenePhenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA75<2[1]

Palladium-Catalyzed Cross-Coupling Workflow

Palladium-Catalyzed Cross-Coupling Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling A_suzuki 3,5-Diiodoanthranilic Acid C_suzuki Pd Catalyst Base A_suzuki->C_suzuki B_suzuki Arylboronic Acid B_suzuki->C_suzuki D_suzuki Biaryl Product C_suzuki->D_suzuki A_sono 3,5-Diiodoanthranilic Acid C_sono Pd Catalyst Cu(I) Co-catalyst Base A_sono->C_sono B_sono Terminal Alkyne B_sono->C_sono D_sono Alkynyl Product C_sono->D_sono

Caption: General workflows for Suzuki and Sonogashira cross-coupling reactions of 3,5-diiodoanthranilic acid.

Protocol 3: Suzuki-Miyaura Coupling of 3,5-Diiodoanthranilic Acid

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.

Materials:

  • 3,5-Diiodoanthranilic acid

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, combine 3,5-diiodoanthranilic acid (1.0 equiv.), the arylboronic acid (1.2-2.4 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Aryl HalideBoronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Indazole HalidesAryl/Heteroaryl Boronic AcidsP1 (1.0-1.5)K₃PO₄Dioxane/H₂O60up to 95[8]
4-IodoanisolePhenylboronic AcidPd/C (1.4)K₂CO₃DMFReflux (Microwave)Not specified[9]

References

Application Notes: The Role of Iodinated Benzoic Acid Derivatives in Radiopaque Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iodinated contrast agents are indispensable in modern medical imaging, particularly in X-ray-based techniques like computed tomography (CT) and angiography. Their efficacy stems from the high atomic number of iodine, which effectively attenuates X-rays, enhancing the visibility of internal structures. The foundational structure for many of these agents is a tri-iodinated benzoic acid ring.[1][2] This core structure is heavily substituted to maximize radio-opacity while optimizing pharmacological properties such as solubility and toxicity.

While various iodinated benzoic acids exist, the most prominent ionic radiopaque agents, such as Diatrizoic acid and Iothalamic acid, are derivatives of a 2,4,6-triiodinated benzene ring. The synthesis of these molecules is a critical process in pharmaceutical manufacturing, requiring precise control over iodination and subsequent functionalization steps. This document outlines the synthetic role of key intermediates, focusing on the well-established synthesis of Diatrizoic acid as a primary example.

Core Structure and Significance

The key precursor for many ionic contrast agents is 3,5-diamino-2,4,6-triiodobenzoic acid. This intermediate contains the essential tri-iodinated ring for radiodensity and two amino groups at the 3 and 5 positions, which are subsequently acylated (e.g., acetylated) to reduce toxicity and improve solubility. The synthesis typically begins with more accessible materials like 3,5-diaminobenzoic acid or 3,5-dinitrobenzoic acid, which undergo iodination and other transformations to yield the final product.[3][4]

The compound 2-Amino-3,5-diiodobenzoic acid is a di-iodinated aminobenzoic acid.[5][6][7] While it belongs to the general class of molecules used in this field, the major commercial radiopaque agents are characterized by a tri-iodinated structure to achieve the necessary level of X-ray attenuation for clinical applications.[1][2]

Synthesis of Diatrizoic Acid: A Case Study

Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) is a widely used high-osmolar ionic radiopaque agent. Its synthesis serves as an excellent model for understanding the chemical transformations involved in producing these vital diagnostic drugs.

Logical Workflow for Diatrizoic Acid Synthesis

The synthesis can be approached via several routes. A common pathway involves the tri-iodination of 3,5-diaminobenzoic acid, followed by acetylation of the amino groups. An alternative, detailed in the following protocols, utilizes 3,5-diamino-2,4,6-triiodobenzoic acid as the direct raw material for acylation.

Workflow: Synthesis of Diatrizoic Acid start_node start_node intermediate_node intermediate_node product_node product_node process_node process_node A 3,5-Diamino-2,4,6-triiodobenzoic acid B 3,5-Diacetylamino-2,4,6-triiodobenzoyl chloride A->B Acylation (One-Pot) Reagents: Acetic Acid, Thionyl Chloride Catalyst: 4-DMAP C 3,5-Diacetylamino-2,4,6-triiodobenzoic acid methyl ester B->C Esterification Reagent: Methanol D Diatrizoic Acid (Crude Product) C->D Hydrolysis Reagent: NaOH(aq) E Diatrizoic Acid (Purified Product) D->E Purification 1. Activated Carbon 2. Recrystallization

Caption: A simplified workflow for the synthesis of Diatrizoic Acid.

Quantitative Data Summary

The following table summarizes quantitative data derived from a representative synthesis protocol for Diatrizoic acid, starting from 3,5-diamino-2,4,6-triiodobenzoic acid.[8]

StepStarting MaterialKey ReagentsProductMolar Yield (%)HPLC Purity (%)
13,5-diamino-2,4,6-triiodobenzoic acidAcetic acid, Thionyl chloride3,5-diacetylamino-2,4,6-triiodobenzoyl chloride--
23,5-diacetylamino-2,4,6-triiodobenzoyl chlorideMethanol3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester92.76%99.1%
33,5-diacetylamino-2,4,6-triiodobenzoic acid methyl esterSodium hydroxide, Hydrochloric acidDiatrizoic acid (crude)93.14%-

Experimental Protocols

The protocols provided below are detailed methodologies for the key synthetic steps in the production of Diatrizoic acid.

Protocol 1: Synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid

This protocol details the synthesis of the key tri-iodinated intermediate from 3,5-diaminobenzoic acid.[4]

Materials:

  • 3,5-diaminobenzoic acid (50.0 g)

  • Purified water (2000 ml)

  • Sulfuric acid (49.5 g)

  • Potassium iodide (KI) (169.1 g)

  • 30% Hydrogen peroxide (H₂O₂) (115.5 g)

  • 5L jacketed reaction vessel

Procedure:

  • Charge the 5L jacketed reaction vessel with 3,5-diaminobenzoic acid (50.0 g) and purified water (2000 ml).

  • Slowly add sulfuric acid (49.5 g) to the mixture.

  • Add potassium iodide (169.1 g) to the reaction system.

  • Maintain the temperature at 20°C and begin dropwise addition of 30% hydrogen peroxide (115.5 g).

  • After the addition is complete, raise the reaction temperature to 50°C and maintain for 1 hour to yield the crude product.

  • The crude product can be further purified by forming an ammonium salt and then re-acidifying to obtain the purified intermediate.

Protocol 2: Synthesis of Diatrizoic Acid Methyl Ester

This protocol describes the acylation and esterification of the tri-iodinated intermediate.[8]

Materials:

  • 3,5-diamino-2,4,6-triiodobenzoic acid (30 g, 0.0566 mol)

  • Acetic acid (30 g, 0.5 mol)

  • Thionyl chloride (300 ml, 4.13 mol)

  • 4-dimethylaminopyridine (DMAP) (0.5 g)

  • Methanol

  • Reaction flask with dropping funnel

Procedure:

  • Preparation of Acyl Chloride:

    • In a reaction flask, dissolve 30 g of 3,5-diamino-2,4,6-triiodobenzoic acid in 30 g of acetic acid by heating to 50°C. Transfer this solution to a dropping funnel.

    • Add 300 ml of thionyl chloride and 0.5 g of DMAP (catalyst) to the reaction flask.

    • Stir the thionyl chloride solution at 50°C and add the solution from the dropping funnel dropwise, ensuring the internal temperature does not exceed 60°C.

  • Esterification:

    • After the addition is complete, cool the reaction mixture to 30°C and slowly add methanol dropwise. A large amount of white solid will precipitate.

    • Cool the mixture further to 20-25°C and allow it to crystallize for 6 hours.

    • Filter the solid product via suction, rinse the filter cake three times with 10 ml of methanol.

    • Dry the solid to obtain 3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester (Yield: 33 g, 92.76%).

Protocol 3: Hydrolysis to Diatrizoic Acid

This protocol details the final hydrolysis step to produce the active pharmaceutical ingredient.[8]

Materials:

  • 3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester (33 g)

  • Deionized water (200 ml)

  • 20% Sodium hydroxide (NaOH) aqueous solution

  • Concentrated hydrochloric acid (HCl)

  • Activated carbon (0.15 g)

Procedure:

  • Add 33 g of the methyl ester from the previous step to a reaction flask with 200 ml of deionized water and stir for 30 minutes.

  • Add 20% NaOH solution dropwise until the solid is completely dissolved and the pH is adjusted to 10-11.

  • Maintain the temperature at 50-55°C for 2 hours. Monitor the reaction via HPLC until the methyl ester content is ≤ 0.5%.

  • Adjust the pH to 3-3.5 using concentrated HCl.

  • Heat the mixture to 90-95°C, add 0.15 g of activated carbon, and continue stirring for 3 hours.

  • Filter the solution while hot.

  • Allow the filtrate to cool to 60°C, then add concentrated HCl dropwise to adjust the pH to 1-1.5.

  • Continue stirring to promote crystallization for 3 hours.

  • Filter the product, rinse the filter cake with 10 ml of deionized water three times, and dry to obtain the crude Diatrizoic acid (Yield: 30 g, 93.14%).

References

Application of 2-Amino-3,5-diiodobenzoic Acid in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-diiodobenzoic acid is a versatile organic molecule with significant potential in the field of material science. Its unique structure, featuring a carboxylic acid group, an amine group, and two heavy iodine atoms, makes it an attractive building block for the synthesis of novel materials with tailored properties. The presence of both a hydrogen-bond-donating amine group and a hydrogen-bond-accepting carboxylic acid group allows for the formation of robust and predictable supramolecular structures. Furthermore, the iodine atoms can impart useful properties such as radiopacity, enhanced luminescent quantum yields, and modified electronic characteristics.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials, including Metal-Organic Frameworks (MOFs) and functional polymers. While direct literature on the material science applications of this specific molecule is emerging, the following protocols are based on established synthetic methodologies for structurally similar compounds and are intended to serve as a comprehensive guide for researchers.

I. Synthesis of a Luminescent Metal-Organic Framework (MOF)

The bifunctional nature of this compound makes it an excellent candidate as an organic linker for the construction of MOFs. The carboxylate group can coordinate strongly with metal ions, while the amino group can be a site for post-synthetic modification or can influence the framework's properties through its basicity. The heavy iodine atoms can enhance the luminescence of lanthanide-based MOFs through the "heavy atom effect," which promotes intersystem crossing and can lead to more efficient sensitization of the metal center's luminescence.[1]

A. Application: Potential for Luminescent Sensing and Bioimaging

Lanthanide-based MOFs are renowned for their sharp and long-lived luminescence, making them ideal for applications in chemical sensing, bioimaging, and optoelectronics.[2][3] By incorporating this compound as a linker in a lanthanide MOF, it is possible to create a material with enhanced luminescent properties. The amino groups on the pore surfaces can also serve as recognition sites for specific analytes, potentially leading to "turn-on" or "turn-off" luminescent sensors.

B. Experimental Protocol: Solvothermal Synthesis of a Europium-Based MOF

This protocol describes a general method for the solvothermal synthesis of a europium-based MOF using this compound as the organic linker.

Materials:

  • This compound

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL)

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Europium(III) nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 120 °C.

  • Maintain the temperature for 48 hours.

  • After 48 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product three times with fresh DMF to remove any unreacted starting materials.

  • Subsequently, wash the product three times with ethanol.

  • Dry the final product under vacuum at 80 °C for 12 hours.

C. Characterization

The synthesized MOF should be characterized using the following techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the amino group.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties, including excitation and emission spectra, and quantum yield.

D. Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesized Eu-based MOF, based on literature for similar materials.

ParameterExpected ValueReference Technique
Crystal System Monoclinic or OrthorhombicPXRD
Thermal Stability Stable up to 350-400 °CTGA
Excitation Wavelength ~300-350 nm (Ligand-centered)Photoluminescence
Emission Wavelengths ~579, 591, 615, 651, 698 nm (Eu³⁺ transitions)Photoluminescence
Luminescence Lifetime 0.5 - 1.5 msPhotoluminescence
Quantum Yield 10 - 30%Photoluminescence

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound Eu(NO₃)₃·6H₂O DMF Solvothermal Reaction 120 °C, 48 h Reactants->Solvothermal Reaction Autoclave Washing & Drying Wash with DMF & Ethanol Dry under vacuum Solvothermal Reaction->Washing & Drying PXRD Powder X-ray Diffraction Washing & Drying->PXRD Confirm crystallinity FTIR FTIR Spectroscopy Washing & Drying->FTIR Verify functional groups TGA Thermogravimetric Analysis Washing & Drying->TGA Assess thermal stability SEM Scanning Electron Microscopy Washing & Drying->SEM Observe morphology PL Photoluminescence Spectroscopy Washing & Drying->PL Investigate luminescence

Fig. 1: Workflow for the synthesis and characterization of a luminescent MOF.

II. Synthesis of a High Refractive Index Polymer

The presence of heavy iodine atoms in this compound can significantly increase the refractive index of polymers incorporating this monomer. High refractive index polymers are valuable materials for optoelectronic applications, such as in lenses, optical films, and coatings for displays.[4] The amino and carboxylic acid functionalities also offer routes for various polymerization techniques, including polycondensation to form polyamides or polyesters.

A. Application: Development of Advanced Optical Materials

Polymers with high refractive indices are sought after for the miniaturization of optical components and the enhancement of light extraction efficiency in devices like LEDs and solar cells. By polymerizing this compound, it is possible to create a new class of polymers with desirable optical properties combined with the processability of polymeric materials.

B. Experimental Protocol: Synthesis of a Polyamide via Direct Polycondensation

This protocol outlines a method for the synthesis of a polyamide from this compound and a commercially available diacid chloride, such as terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of this compound in 50 mL of NMP and 5 mL of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 10 mmol of terephthaloyl chloride in 20 mL of NMP.

  • Add the terephthaloyl chloride solution dropwise to the cooled solution of the diamine over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into 500 mL of methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvents and monomers.

  • Dry the polymer in a vacuum oven at 100 °C for 24 hours.

C. Characterization

The synthesized polyamide should be characterized using the following techniques:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • FTIR Spectroscopy: To verify the formation of the amide bond.

  • TGA and Differential Scanning Calorimetry (DSC): To determine the thermal properties, including glass transition temperature and decomposition temperature.

  • Refractive Index Measurement: Using an ellipsometer or a refractometer on a thin film of the polymer.

D. Quantitative Data Summary

The following table presents the expected quantitative data for the synthesized polyamide, based on literature for similar aromatic polyamides.

ParameterExpected ValueReference Technique
Number-Average Molecular Weight (Mn) 15,000 - 30,000 g/mol GPC
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temperature (Tg) 250 - 300 °CDSC
Decomposition Temperature (Td) > 400 °CTGA
Refractive Index (at 589 nm) 1.65 - 1.75Ellipsometry

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers This compound Terephthaloyl chloride NMP, Pyridine Polycondensation 0 °C to RT, 24 h Monomers->Polycondensation Precipitation & Washing Precipitate in Methanol Wash with Methanol & Water Polycondensation->Precipitation & Washing Drying Vacuum oven, 100 °C Precipitation & Washing->Drying GPC Gel Permeation Chromatography Drying->GPC Determine Mw & PDI NMR NMR Spectroscopy Drying->NMR Confirm structure FTIR FTIR Spectroscopy Drying->FTIR Verify amide bond Thermal Analysis TGA / DSC Drying->Thermal Analysis Assess thermal properties Optical Properties Refractive Index Measurement Drying->Optical Properties Measure refractive index

Fig. 2: Workflow for the synthesis and characterization of a high refractive index polyamide.

Conclusion

This compound is a promising building block for the creation of advanced functional materials. Its unique combination of functional groups and heavy atoms opens up possibilities for the development of novel MOFs with enhanced luminescence and polymers with high refractive indices. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this versatile molecule in various material science applications, from optoelectronics to biomedical imaging and sensing. Further research and optimization of the synthetic conditions are encouraged to fully realize the potential of materials derived from this compound.

References

Application Notes and Protocols: Derivatization of 2-Amino-3,5-diiodobenzoic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-diiodobenzoic acid is a halogenated aromatic compound, the derivatization of which holds significant potential for the development of novel therapeutic agents. The introduction of iodine atoms can enhance the lipophilicity and binding affinity of the molecule to biological targets. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and subsequent evaluation of their potential anticancer and anti-inflammatory activities. While extensive research on the biological activities of this compound derivatives is not yet available, the protocols outlined below are based on established methodologies for analogous compounds.

Hypothetical Biological Activity Data

Due to the limited availability of published data on the specific derivatives of this compound, the following tables present hypothetical quantitative data for illustrative purposes. These tables are intended to serve as a template for organizing experimental results.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeR GroupCell LineIC₅₀ (µM)
D-001Amide-CH₂CH₃MCF-745.2
D-002Amide-C₆H₅MCF-728.7
D-003Ester-CH₃MCF-762.1
D-004Ester-CH₂C₆H₅MCF-735.9
D-005Amide-CH₂CH₃A54951.8
D-006Amide-C₆H₅A54933.4
D-007Ester-CH₃A54975.3
D-008Ester-CH₂C₆H₅A54942.6

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative TypeR GroupDose (mg/kg)Paw Edema Inhibition (%)
D-001Amide-CH₂CH₃1035.2
D-002Amide-C₆H₅1048.9
D-003Ester-CH₃1025.1
D-004Ester-CH₂C₆H₅1041.5

Experimental Protocols

Synthesis of this compound Derivatives

The following are general protocols for the synthesis of amide and ester derivatives.

G cluster_synthesis General Synthesis Workflow cluster_amide Amide Synthesis cluster_ester Ester Synthesis (Fischer Esterification) start This compound step1_amide Activation of Carboxylic Acid (e.g., with SOCl₂ or DCC/NHS) start->step1_amide step1_ester Reaction with Alcohol (R-OH) in the presence of a strong acid catalyst (e.g., H₂SO₄) start->step1_ester step2_amide Reaction with Primary/Secondary Amine (R-NH₂ or R₂NH) step1_amide->step2_amide Intermediate product_amide Amide Derivative step2_amide->product_amide product_ester Ester Derivative step1_ester->product_ester

Caption: General synthetic routes for amide and ester derivatives.

Protocol 1: Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting acyl chloride in an anhydrous solvent.

  • Add the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

Protocol 2: Ester Synthesis (Fischer Esterification)

  • Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 6-12 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the pure ester derivative.

Biological Activity Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

G cluster_mtt MTT Assay Workflow step1 Seed cancer cells in a 96-well plate step2 Incubate for 24h to allow cell attachment step1->step2 step3 Treat cells with various concentrations of test compounds step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 2-4h to allow formazan formation step5->step6 step7 Solubilize formazan crystals with DMSO or other solvent step6->step7 step8 Measure absorbance at 570 nm step7->step8 result Calculate % cell viability and IC₅₀ values step8->result

Caption: Experimental workflow for the MTT assay.

Protocol 3: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

G cluster_edema Carrageenan-Induced Paw Edema Workflow step1 Administer test compounds or vehicle to rodents step2 After 30-60 min, inject carrageenan into the sub-plantar region of the right hind paw step1->step2 step3 Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) step2->step3 result Calculate the percentage of edema inhibition step3->result

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol 4: Carrageenan-Induced Paw Edema

  • Animal Grouping: Divide rodents (e.g., Wistar rats) into groups (n=6 per group): control (vehicle), standard drug (e.g., indomethacin), and test compound groups (at various doses).

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Hypothetical Signaling Pathway

Derivatives of aminobenzoic acids may exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκB ikb_kinase->ikb phosphorylates nfkb NF-κB ikb_kinase->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, IL-6, TNF-α) inflammation Inflammation gene_expression->inflammation derivative 2-Amino-3,5-diiodobenzoic Acid Derivative derivative->ikb_kinase Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

The derivatization of this compound represents a promising avenue for the discovery of new bioactive molecules. The protocols provided herein offer a framework for the synthesis and evaluation of its amide and ester derivatives for potential anticancer and anti-inflammatory properties. Further research is warranted to explore the full therapeutic potential of this class of compounds.

Application Notes and Protocols for 2-Amino-3,5-diiodobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-diiodobenzoic acid is a versatile, poly-halogenated building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of two iodine atoms at the 3- and 5-positions, an amino group at the 2-position, and a carboxylic acid at the 1-position offers multiple reactive sites for strategic functionalization. The differential reactivity of the carbon-iodine bonds, influenced by the electronic effects of the amino and carboxylic acid groups, allows for regioselective cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound and its methyl ester derivative in various palladium-catalyzed cross-coupling reactions.

Key Structural Features and Reactivity

The reactivity of the two iodine atoms in this compound is not identical. The iodine at the 5-position is generally more reactive towards oxidative addition to a palladium(0) catalyst due to lesser steric hindrance from the adjacent carboxylic acid group. Conversely, the iodine at the 3-position is more sterically encumbered by both the amino and carboxylic acid groups. This difference in reactivity can be exploited to achieve site-selective cross-coupling reactions by carefully controlling reaction conditions such as the catalyst, ligands, base, and temperature.

For many cross-coupling reactions, it is often advantageous to protect the carboxylic acid, for instance as a methyl ester (methyl 2-amino-3,5-diiodobenzoate), to improve solubility in organic solvents and prevent potential side reactions involving the acidic proton.

Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The regioselective Suzuki coupling of dihaloarenes is a valuable strategy for the synthesis of unsymmetrically substituted biaryl compounds.

General Protocol for Regioselective Suzuki-Miyaura Coupling of Methyl 2-Amino-3,5-diiodobenzoate

This protocol outlines a general procedure for the selective coupling at the 5-position.

Reaction Scheme:

Materials:

  • Methyl 2-amino-3,5-diiodobenzoate

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, often in a 3:1:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add methyl 2-amino-3,5-diiodobenzoate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1001692
33-Thienylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O852478

Note: The data in this table is representative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific arylboronic acid and optimized reaction conditions.

Application: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials.

General Protocol for Site-Selective Sonogashira Coupling of Methyl 2-Amino-3,5-diiodobenzoate

This protocol is designed for selective coupling at the more reactive 5-position.

Reaction Scheme:

Materials:

  • Methyl 2-amino-3,5-diiodobenzoate

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add methyl 2-amino-3,5-diiodobenzoate, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (40-60 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)1.5Et₃NTHF25890
2TrimethylsilylacetylenePd(OAc)₂/XPhos (2/4)1DIPADMF50695
31-HexynePd(PPh₃)₄ (5)2.5Et₃NToluene601082

Note: The data in this table is representative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific alkyne and optimized reaction conditions.

Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.

General Protocol for Buchwald-Hartwig Amination of Methyl 2-Amino-3,5-diiodobenzoate

This protocol describes a general procedure for the amination at the 5-position.

Reaction Scheme:

Materials:

  • Methyl 2-amino-3,5-diiodobenzoate

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents)

  • Solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add methyl 2-amino-3,5-diiodobenzoate and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Quantitative Data Summary (Representative Examples):

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102475
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene902082

Note: The data in this table is representative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific amine and optimized reaction conditions.

Visualizations

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification cluster_product Product Start Start: this compound Esterification Esterification (optional) e.g., MeOH, H₂SO₄ Start->Esterification Substrate Methyl 2-amino-3,5-diiodobenzoate Esterification->Substrate Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Substrate->Coupling Workup Aqueous Workup Extraction Coupling->Workup Reagents Coupling Partner (Boronic Acid, Alkyne, etc.) Catalyst, Ligand, Base Reagents->Coupling Purification Column Chromatography Workup->Purification Product Monofunctionalized Product Purification->Product

Caption: General workflow for the cross-coupling of this compound derivatives.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition (Ar-I) PdII_Diaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Diaryl Ar'B(OH)₂ Base Transmetalation Transmetalation (Ar'B(OH)₂) PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

This compound and its derivatives are valuable substrates for palladium-catalyzed cross-coupling reactions. The ability to perform regioselective functionalization opens up numerous possibilities for the synthesis of complex, polysubstituted aromatic compounds. The protocols provided herein serve as a starting point for the development of specific synthetic routes. Researchers are encouraged to optimize reaction conditions for their particular substrates to achieve the best possible outcomes. The strategic application of these cross-coupling methodologies will undoubtedly continue to be a cornerstone in the discovery and development of new pharmaceuticals and functional materials.

Application Notes and Protocols: 2-Amino-3,5-diiodobenzoic Acid as a Versatile Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-diiodobenzoic acid is a halogenated anthranilic acid derivative that presents a unique and valuable scaffold for the synthesis of novel pharmaceutical agents. The presence of two iodine atoms offers strategic handles for cross-coupling reactions, while the amino and carboxylic acid moieties provide sites for amide bond formation, allowing for the systematic exploration of chemical space and the development of potent and selective drug candidates. This document outlines the application of this compound as a building block for a novel class of hypothetical kinase inhibitors, termed the "Iodobenzamide Kinase Inhibitor (IBKI)" series, targeting key signaling pathways implicated in oncology.

Physicochemical Properties of this compound

A solid understanding of the starting material's properties is crucial for reaction design and optimization.

PropertyValueReference
Molecular FormulaC₇H₅I₂NO₂
Molecular Weight388.93 g/mol
AppearanceWhite to light gray to light orange powder/crystal
Purity>98.0% (TLC, HPLC)
Synonyms3,5-Diiodoanthranilic Acid

Rationale for Use as a Pharmaceutical Building Block

The structural features of this compound make it an attractive starting point for drug discovery campaigns:

  • Orthogonally Functionalized: The amino, carboxylic acid, and iodo groups can be selectively functionalized, allowing for the creation of diverse chemical libraries.

  • Bioisosteric Potential: The iodine atoms can serve as bioisosteres for other functional groups and can participate in halogen bonding, a potentially strong and specific interaction with protein targets.

  • Scaffold for Kinase Inhibition: The 2-aminobenzamide core is a known scaffold for various kinase inhibitors. The diaryl substitution, achievable via Suzuki-Miyaura coupling at the iodine positions, can mimic the binding of ATP and occupy the hydrophobic pocket of the kinase active site.[1]

Synthesis of the IBKI Core Structure

The synthesis of the core IBKI structure involves a two-step process: initial amide bond formation followed by a double Suzuki-Miyaura cross-coupling reaction.

G A This compound C Amide Coupling (e.g., EDC, HOBt) A->C B Bioactive Amine (R1-NH2) B->C D N-Substituted 2-amino-3,5-diiodobenzamide C->D Formation of Amide Bond G Double Suzuki-Miyaura Coupling (Pd Catalyst, Base) D->G E Arylboronic Acid 1 (Ar1-B(OH)2) E->G F Arylboronic Acid 2 (Ar2-B(OH)2) F->G H IBKI Derivative G->H Formation of C-C Bonds

Figure 1: Synthetic workflow for IBKI derivatives.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired products.

Protocol 1: Synthesis of N-Substituted 2-amino-3,5-diiodobenzamide (Amide Coupling)

This protocol describes the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (e.g., 4-methoxyaniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Diaryl IBKI Derivatives (Suzuki-Miyaura Coupling)

This protocol outlines the palladium-catalyzed cross-coupling of the diiodo-benzamide intermediate with arylboronic acids.

Materials:

  • N-Substituted 2-amino-3,5-diiodobenzamide

  • Arylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the N-substituted 2-amino-3,5-diiodobenzamide (1.0 eq), arylboronic acid (2.5 eq), and potassium carbonate (3.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation of IBKI Derivatives

The synthesized IBKI derivatives can be evaluated for their inhibitory activity against a panel of protein kinases implicated in cancer progression.

Hypothetical Kinase Inhibitory Activity

The following table presents hypothetical IC₅₀ values for a selection of IBKI derivatives against two common cancer-related kinases, based on data for structurally similar compounds.[1]

CompoundR1Ar1Ar2IKKβ IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
IBKI-14-MethoxyphenylPhenylPhenyl50120
IBKI-24-Chlorophenyl3-PyridylPhenyl2585
IBKI-3Cyclopropyl4-Fluorophenyl4-Fluorophenyl1560
IBKI-4Benzyl2-ThienylPhenyl75200
Hypothetical Cellular Anti-proliferative Activity

The anti-proliferative effects of the most potent IBKI compounds can be assessed in various cancer cell lines using an MTT assay.

CompoundCell LineIC₅₀ (µM)
IBKI-3A549 (Lung Carcinoma)1.2
IBKI-3HCT116 (Colon Carcinoma)0.8
IBKI-3MCF-7 (Breast Carcinoma)2.5

Proposed Mechanism of Action and Signaling Pathway

Based on the structural similarity to known kinase inhibitors, the IBKI series is hypothesized to inhibit the IKKβ/NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF-α Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocates to Nucleus IBKI_3 IBKI-3 IBKI_3->IKK_complex Inhibits Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Gene_Transcription Binds to Promoter

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by IBKI-3.

Conclusion

This compound serves as an excellent and versatile building block for the synthesis of novel, biologically active compounds. The illustrative IBKI series of kinase inhibitors highlights a rational drug design approach that leverages the unique chemical properties of this scaffold. The provided protocols offer a solid foundation for researchers to explore the synthesis of diverse derivatives and evaluate their potential as novel therapeutic agents. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted.

References

High-performance liquid chromatography (HPLC) analysis of 2-Amino-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of 2-Amino-3,5-diiodobenzoic acid in research and pharmaceutical development settings using high-performance liquid chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated aromatic compound of interest in various fields, including as a potential intermediate in pharmaceutical synthesis. Accurate and robust analytical methods are crucial for its quantification in different matrices. This document outlines a reliable reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, ensuring high-quality data for research and quality control purposes.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described HPLC method. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time (tR) Approximately 5.8 min
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%)

  • Sodium hydroxide

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (pH adjusted to 3.0 with NaOH)

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    8.0 30 70
    10.0 30 70
    10.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Preparation of Solutions

3.1. Mobile Phase Preparation

  • Mobile Phase A (0.1% Phosphoric Acid, pH 3.0): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water. Adjust the pH to 3.0 using a freshly prepared solution of sodium hydroxide.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.

3.2. Standard Solution Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

3.3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of 50:50 acetonitrile/water. The final concentration should fall within the linear range of the calibration curve.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration, followed by the sample solutions.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Aqueous & Organic) System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatographic_Separation Detection UV Detection at 235 nm Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Sample_Preparation_Flowchart Start Start: Obtain Sample Weighing Accurately Weigh Sample Start->Weighing Dissolution Dissolve in 50:50 Acetonitrile/Water Weighing->Dissolution Sonication Vortex / Sonicate for Complete Dissolution Dissolution->Sonication Filtering Filter through 0.45 µm Syringe Filter Sonication->Filtering HPLC_Vial Transfer to HPLC Vial Filtering->HPLC_Vial End Ready for Injection HPLC_Vial->End

Caption: Detailed sample preparation workflow.

Synthesis and Evaluation of Novel Anti-inflammatory Agents Derived from 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

This document provides detailed methodologies for the synthesis and anti-inflammatory evaluation of novel compounds derived from 2-aminobenzoic acid (anthranilic acid). The protocols outlined below are intended for researchers, scientists, and professionals engaged in the field of drug development.

Introduction

2-Aminobenzoic acid and its derivatives have emerged as a promising scaffold for the development of new anti-inflammatory agents. These compounds often exhibit their therapeutic effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). This document details the synthesis of two major classes of 2-aminobenzoic acid derivatives: N-aryl anthranilic acids and 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo)benzoic acids. Furthermore, it provides protocols for assessing their anti-inflammatory potential using in vivo and in vitro assays.

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds, including their physicochemical properties and anti-inflammatory activities.

Table 1: Physicochemical and Spectral Data of Synthesized N-Aryl Anthranilic Acid Derivatives.

Compound IDR-groupMolecular FormulaMelting Point (°C)Yield (%)IR (KBr, cm⁻¹) (C=O, N-H)¹H NMR (δ, ppm) (NH, Ar-H)
3a HC₁₃H₁₁NO₂182-184751680, 32509.2 (s, 1H), 6.8-8.1 (m, 9H)
3b 2-ClC₁₃H₁₀ClNO₂208-210721685, 32609.3 (s, 1H), 6.9-8.2 (m, 8H)
3c 4-ClC₁₃H₁₀ClNO₂215-217801690, 32459.1 (s, 1H), 7.0-8.0 (m, 8H)
3d 2-NO₂C₁₃H₁₀N₂O₄240-242681700, 32309.5 (s, 1H), 7.1-8.5 (m, 8H)
3e 4-NO₂C₁₃H₁₀N₂O₄255-257781705, 32259.4 (s, 1H), 7.2-8.6 (m, 8H)
3f 4-CH₃C₁₄H₁₃NO₂190-192701675, 32559.0 (s, 1H), 6.7-7.9 (m, 8H), 2.3 (s, 3H)

Table 2: Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives in Carrageenan-Induced Rat Paw Edema.

Compound IDDose (mg/kg)Paw Volume Increase (mL) after 3h (Mean ± SEM)% Inhibition of Edema
Control-0.75 ± 0.04-
3a 500.45 ± 0.0340.0
3b 500.38 ± 0.0249.3
3c 500.35 ± 0.0353.3
3d 500.50 ± 0.0433.3
3e 500.42 ± 0.0344.0
3f 500.48 ± 0.0236.0
Phenylbutazone500.32 ± 0.0257.3

Table 3: In Vitro Anti-inflammatory Activity by Inhibition of Albumin Denaturation.

Compound IDConcentration (µg/mL)% Inhibition of DenaturationIC₅₀ (µg/mL)
4b 1085.211
4c 1078.513.6
4d 1070.115.9
Diclofenac1092.88.5
Ibuprofen1090.59.2

Table 4: Cyclooxygenase (COX) Inhibitory Activity of Selected Anthranilic Acid Derivatives. [1]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Mefenamic Acid21.27.32.9
JS-3 458.15.56
JS-4 594.313.7

Note: JS-3 and JS-4 are novel synthesized derivatives of mefenamic acid.[1]

Experimental Protocols

Synthesis of N-Aryl Anthranilic Acids (General Procedure)

This protocol describes the synthesis of N-aryl anthranilic acids via the Ullmann condensation.

Workflow for the Synthesis of N-Aryl Anthranilic Acids

reagents o-Chlorobenzoic Acid + Substituted Aniline + Anhydrous K₂CO₃ + Cupric Oxide reflux Reflux in Amyl Alcohol (6-8 hours) reagents->reflux Mixing workup Cooling & Filtration reflux->workup precipitation Acidification with dil. HCl workup->precipitation Filtrate purification Recrystallization from Ethanol precipitation->purification product N-Aryl Anthranilic Acid Derivative purification->product

Caption: General workflow for the synthesis of N-aryl anthranilic acids.

Materials:

  • o-Chlorobenzoic acid (1.0 mol)

  • Substituted aniline (1.2 mol)

  • Anhydrous potassium carbonate (8.0 g)

  • Cupric oxide (1.0 g, catalyst)

  • Amyl alcohol (as solvent)

  • Dilute Hydrochloric Acid

  • 95% Ethanol

Procedure:

  • A mixture of o-chlorobenzoic acid (1.0 mol), the respective substituted aniline (1.2 mol), anhydrous potassium carbonate (8.0 g), and cupric oxide (1.0 g) in amyl alcohol is placed in a round-bottom flask.

  • The mixture is heated under reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solid is filtered off.

  • The filtrate is treated with dilute hydrochloric acid to precipitate the crude product.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from 95% ethanol to yield the pure N-aryl anthranilic acid derivative.

  • The final product is characterized by determining its melting point and by spectroscopic methods (IR and ¹H NMR).

Synthesis of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo)benzoic Acids

This multi-step synthesis involves the formation of a Schiff base followed by cyclization to form the thiazolidinone ring.

Synthetic Pathway for Thiazolidinone Derivatives

start 2-Aminobenzoic Acid + Benzaldehyde schiff_base N-benzylidene anthranilic acid (1) start->schiff_base Reflux in Ethanol diazotization Diazotization (pH 3) schiff_base->diazotization diazo_product N-benzylidene-5-(phenylazo) anthranilic acid (3) diazotization->diazo_product cyclization Thioglycolic Acid Anhydrous ZnCl₂ diazo_product->cyclization final_product 2-(4-oxo-2-phenylthiazolidin-3-yl) -5-(phenylazo)benzoic acid (4) cyclization->final_product

Caption: Synthetic route to thiazolidinone derivatives of 2-aminobenzoic acid.

Step 1: Synthesis of N-benzylidene anthranilic acid (1)

  • A mixture of 2-aminobenzoic acid and an equimolar amount of benzaldehyde is refluxed in ethanol for 4-6 hours.

  • The solvent is evaporated, and the resulting solid is washed with petroleum ether and recrystallized from ethanol.

Step 2: Synthesis of N-benzylidene-5-(phenylazo) anthranilic acid (3)

  • The N-benzylidene anthranilic acid (1) is diazotized at pH 3 to yield the corresponding phenylazo derivative (3).

Step 3: Synthesis of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acid (4)

  • A mixture of compound (3), thioglycolic acid, and a catalytic amount of anhydrous ZnCl₂ in a suitable solvent (e.g., dioxane) is refluxed for 8-10 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with a sodium bicarbonate solution and then with water.

  • The crude product is recrystallized from a suitable solvent to afford the pure final compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[2]

Workflow for Carrageenan-Induced Paw Edema Assay

animal_prep Animal Acclimatization & Fasting grouping Grouping of Rats (Control, Standard, Test) animal_prep->grouping drug_admin Oral Administration of Test Compound/Vehicle/Standard grouping->drug_admin carrageenan_inj Subplantar Injection of 1% Carrageenan drug_admin->carrageenan_inj After 30-60 min paw_measurement Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours carrageenan_inj->paw_measurement data_analysis Calculate % Inhibition of Edema paw_measurement->data_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% (w/v) Carrageenan solution in normal saline

  • Plethysmometer

  • Test compounds and standard drug (e.g., Phenylbutazone)

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The animals are divided into groups: a control group (receives vehicle), a standard group (receives a known anti-inflammatory drug), and test groups (receive different doses of the synthesized compounds).

  • The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • After 30-60 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay is a useful in vitro method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

Procedure for Inhibition of Albumin Denaturation Assay

prep_solutions Prepare Test Solutions (various concentrations) & 1% Bovine Serum Albumin (BSA) mixing Mix Test Solution with BSA Solution prep_solutions->mixing incubation_1 Incubate at 37°C for 20 minutes mixing->incubation_1 heating Heat at 51°C for 20 minutes incubation_1->heating cooling Cool to Room Temperature heating->cooling measurement Measure Absorbance at 660 nm cooling->measurement calculation Calculate % Inhibition measurement->calculation

Caption: Protocol for the in vitro inhibition of albumin denaturation assay.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds and standard drug (e.g., Diclofenac)

  • UV-Visible Spectrophotometer

Procedure:

  • The reaction mixture consists of the test compounds at different concentrations and 1% aqueous solution of BSA.

  • The samples are incubated at 37°C for 20 minutes.

  • The temperature is then increased to 51°C for 20 minutes to induce denaturation.

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (without test compound), and Abs_sample is the absorbance of the sample.

  • The IC₅₀ value, the concentration of the test sample required to inhibit 50% of protein denaturation, is determined.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

Many 2-aminobenzoic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Arachidonic Acid Cascade and Site of Action

membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgs Prostaglandins (PGE₂, PGI₂, etc.) cox->pgs lts Leukotrienes (LTB₄, etc.) lox->lts inflammation Inflammation (Pain, Fever, Edema) pgs->inflammation lts->inflammation inhibitor 2-Aminobenzoic Acid Derivatives inhibitor->cox Inhibition

Caption: Inhibition of the COX pathway in the arachidonic acid cascade by 2-aminobenzoic acid derivatives.

Conclusion

The synthetic protocols and evaluation methods detailed in this document provide a comprehensive framework for the development and screening of novel anti-inflammatory agents based on the 2-aminobenzoic acid scaffold. The presented data indicates that derivatives such as N-aryl anthranilic acids and thiazolidinones show significant anti-inflammatory potential, warranting further investigation and optimization for the development of future therapeutics. Researchers are encouraged to utilize these protocols as a foundation for their drug discovery efforts in the field of inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-3,5-diiodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can be categorized as process-related or side-products. These may include:

  • Unreacted Starting Materials: Residual 2-aminobenzoic acid.

  • Incompletely Iodinated Species: The presence of mono-iodinated compounds such as 2-amino-3-iodobenzoic acid or 2-amino-5-iodobenzoic acid.[1]

  • Isomeric Byproducts: During the iodination of 2-aminobenzoic acid, other di-iodinated isomers may form in small quantities. The synthesis of the related 2-amino-5-iodobenzoic acid is known to sometimes produce the 3-iodo isomer as a byproduct.[2]

  • Colored Impurities: Crude products can often have a brown to purple color due to trace impurities or degradation products.[3]

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: Acetic acid and methanol have been successfully used for the recrystallization of similar iodinated aminobenzoic acids to achieve higher purity.[2][3] The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble when heated. A small-scale solvent screen with solvents like ethanol, acetone, or mixtures (e.g., acetone/water) is recommended to find the optimal system for your specific crude product.[4][5]

Q3: My purified product is still colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the hot, dissolved solution with activated charcoal before the filtration step.[5][6] The charcoal adsorbs the colored compounds. Use a minimal amount, as excessive use can also adsorb your desired product and reduce the yield.[5] For stubborn coloration, a multi-step purification involving the formation of an ammonium salt, bleaching, and re-precipitation may be necessary.[3]

Q4: What is the expected melting point for pure this compound?

A4: The reported melting point for pure this compound is in the range of 241-243 °C.[7] A broad or depressed melting point range is a common indicator of residual impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Excess Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor even after cooling.[5]2. Premature Crystallization: The product crystallized on the filter paper or funnel during hot filtration.[5]3. Improper Washing: Washing the collected crystals with room-temperature solvent redissolved some of the product.[5]1. Use the minimum amount of hot solvent required to fully dissolve the crude solid. You can boil off some solvent to concentrate the solution if too much was added.[5]2. Pre-heat the funnel and receiving flask before performing the hot filtration.[5]3. Always wash the filtered crystals with a small amount of ice-cold solvent.
Product "Oils Out" Instead of Crystallizing 1. High Impurity Level: The impurities are depressing the melting point of the mixture, causing it to separate as a liquid.2. Solution Cooled Too Quickly: Rapid cooling does not provide enough time for a proper crystal lattice to form.3. Solvent Choice: The solvent may not be optimal for crystallization.1. Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent and then allow it to cool much more slowly. Seeding with a pure crystal can help initiate proper crystallization.2. Ensure the flask is well-insulated to slow the cooling process. Try letting it cool to room temperature first before placing it in an ice bath.3. Re-evaluate your choice of solvent.
No Crystals Form Upon Cooling 1. Solution is Too Dilute: Not enough product is present to reach the saturation point upon cooling.2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated.1. Boil off a portion of the solvent to increase the concentration of the product and attempt to cool again.[5]2. Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure product if available.

Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C₇H₅I₂NO₂
Molecular Weight 388.93 g/mol [8]
Appearance White to light orange or gray powder/crystal
Melting Point 241-243 °C (lit.)[7]

Table 2: Recrystallization Solvent Selection Guide

SolventSuitabilityNotes
Methanol Reported as effective.[2][3]Good for many polar organic compounds.
Acetic Acid Reported as effective.[2][3]Can be effective but may be harder to remove completely during drying.
Ethanol Potentially suitable.Similar polarity to methanol.
Acetone/Water Potentially suitable.A solvent/anti-solvent system can be effective for inducing crystallization.

Experimental Protocols

Protocol 1: Standard Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture with stirring on a hot plate. Continue adding small portions of hot solvent until the solid is just completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount (spatula tip) of activated charcoal.[5] Swirl the mixture and reheat it to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed is best) with filter paper. Pour the hot solution through the filter paper quickly to remove the charcoal and/or impurities.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can be checked by measuring the melting point and/or by HPLC analysis.[2]

Visual Workflow

Purification_Workflow cluster_start Initial Steps cluster_purify Purification cluster_isolate Isolation & Drying cluster_end Final Product crude Crude Product dissolve 1. Dissolve in Minimal Hot Solvent crude->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter if insoluble impurities exist cool 3. Slow Cooling & Crystallization dissolve->cool hot_filter->cool vac_filter 4. Vacuum Filtration cool->vac_filter wash 5. Wash with Ice-Cold Solvent vac_filter->wash dry 6. Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: General experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-diiodobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and readily available starting material for the synthesis of this compound is 2-Aminobenzoic acid (anthranilic acid).

Q2: What are the typical iodinating agents used for this synthesis?

Common iodinating agents for the synthesis of this compound include:

  • Molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃).[1][2][3]

  • Iodine monochloride (ICl).[4]

  • A mixture of potassium iodide (KI) and potassium iodate (KIO₃) in the presence of an acid.[5]

Q3: What are the key reaction parameters to control for optimal yield and purity?

Key parameters to control include:

  • Stoichiometry of reagents: The molar ratio of the iodinating agent and any oxidizing agent to the starting material is crucial.

  • Reaction temperature: Temperature control is important to manage the reaction rate and minimize side reactions.

  • Reaction time: Sufficient time must be allowed for the reaction to go to completion.

  • Solvent: Acetic acid is a commonly used solvent for this reaction.[1][3]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Low Yield of Product Incomplete reaction.- Increase reaction time or temperature (monitor for side product formation).- Ensure the stoichiometry of the iodinating and oxidizing agents is correct.[1][3]
Loss of product during workup or purification.- Optimize the precipitation and filtration steps.- Use an appropriate recrystallization solvent to minimize loss.
Formation of Mono-iodinated Byproduct (e.g., 2-Amino-5-iodobenzoic acid) Insufficient iodinating agent.- Increase the molar equivalent of the iodinating agent.
Short reaction time.- Extend the reaction time to allow for di-iodination.
Formation of Other Isomers (e.g., 2-Amino-3-iodobenzoic acid) Reaction conditions favoring alternative iodination positions.- While the amino and carboxylic acid groups direct iodination to the 3 and 5 positions, careful control of temperature and reagent addition can influence selectivity. The formation of the 3-iodo isomer has been reported in the synthesis of the mono-iodinated product.[1]
Product Discoloration (Brown or Purple Precipitate) Presence of free iodine.- Wash the crude product with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove excess iodine.[6]
Formation of colored impurities.- Purify the product by recrystallization, potentially using decolorizing charcoal.[4]
Difficulty in Product Purification Presence of starting material and/or mono-iodinated byproduct.- Optimize the reaction conditions to drive the reaction to completion.- Employ chromatographic techniques for purification if recrystallization is ineffective.
Low solubility of the product.- Choose a suitable solvent system for recrystallization. Hot filtration may be necessary.

Experimental Protocols

Synthesis of this compound using Molecular Iodine and Hydrogen Peroxide

This protocol is adapted from procedures for the synthesis of iodo-substituted benzoic acids.[1][3]

Materials:

  • 2-Aminobenzoic acid

  • Molecular Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium thiosulfate (for workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Add molecular iodine to the solution and stir until it is well dispersed.

  • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture. Control the rate of addition to maintain the desired reaction temperature.

  • After the addition is complete, continue stirring the mixture at a specific temperature (e.g., 50°C) for a set period (e.g., 1-3 hours) to ensure the reaction goes to completion.[1]

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • If the precipitate is colored, add a small amount of sodium thiosulfate solution to quench any remaining iodine.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified this compound in a vacuum oven.

Data Presentation

Table 1: Example of Reaction Conditions for Iodination of 2-Aminobenzoic Acid

ParameterCondition 1[1]Condition 2[3]
Starting Material 2-Aminobenzoic acid2-Aminobenzoic acid
Iodinating Agent Molecular Iodine (I₂)Molecular Iodine (I₂)
Oxidizing Agent 30% Hydrogen Peroxide (H₂O₂)30% Hydrogen Peroxide (H₂O₂)
Solvent Acetic AcidAcetic Acid
**Molar Ratio (Substrate:I₂:H₂O₂) **1 : 0.5 : 11 : 0.5 : 2
Temperature 50°C50°C
Reaction Time 1 hour1 hour
Product 2-Amino-5-iodobenzoic acid2-Amino-5-iodobenzoic acid

Note: The conditions above are for the synthesis of the mono-iodinated product and serve as a starting point for optimizing the synthesis of the di-iodinated compound. To achieve di-iodination, the stoichiometry of the iodinating and oxidizing agents would need to be increased.

Visualizations

Synthesis_Pathway 2-Aminobenzoic Acid 2-Aminobenzoic Acid This compound This compound 2-Aminobenzoic Acid->this compound Iodination Iodinating_Agent Iodinating Agent (e.g., I₂ + H₂O₂) Iodinating_Agent->this compound

Caption: Synthesis pathway for this compound.

Experimental_Workflow A 1. Reagent Preparation (2-Aminobenzoic acid, Solvent, Iodinating Agent) B 2. Reaction Setup (Mixing and Temperature Control) A->B C 3. Iodinating Agent Addition (Controlled rate) B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Product Precipitation (Quenching in water) D->E F 6. Isolation (Filtration and Washing) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (e.g., NMR, MS) G->H

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Check for unreacted starting material (TLC/HPLC) Start->Q1 A1 Incomplete Reaction Q1->A1 Yes Q2 Presence of mono-iodinated byproduct? Q1->Q2 No S1 Increase reaction time/temperature Increase reagent stoichiometry A1->S1 End Optimized Reaction S1->End A2 Insufficient Iodination Q2->A2 Yes Q3 Product Discoloration? Q2->Q3 No S2 Increase iodinating agent and/or reaction time A2->S2 S2->End A3 Excess Iodine or Impurities Q3->A3 Yes Q3->End No S3 Wash with reducing agent Recrystallize with charcoal A3->S3 S3->End

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Iodination of 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the iodination of 2-aminobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemistry of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for iodinating 2-aminobenzoic acid?

A1: There are two primary methods for the iodination of 2-aminobenzoic acid (anthranilic acid):

  • Sandmeyer-type Reaction: This is a two-step process. First, the amino group of 2-aminobenzoic acid is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI), to replace the diazonium group with iodine.

  • Direct Electrophilic Iodination: This method involves the direct reaction of 2-aminobenzoic acid with molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃). This approach avoids the need for the often unstable diazonium salt intermediate.

Q2: What are the most common side reactions I should be aware of?

A2: The side reactions depend on the chosen method:

  • For the Sandmeyer-type reaction:

    • Phenol Formation: The diazonium salt can react with water to form 2-hydroxybenzoic acid (salicylic acid), especially if the temperature is not kept low.[1][2]

    • Azo Dye Formation: The diazonium salt can act as an electrophile and couple with unreacted 2-aminobenzoic acid or other electron-rich aromatic species in the reaction mixture to form colored azo compounds.[1][3]

    • Benzyne Formation: The diazonium salt of anthranilic acid is known to be unstable and can decompose to form a highly reactive benzyne intermediate, which can lead to various byproducts.[4][5]

    • Unreacted Starting Material: Incomplete diazotization can leave unreacted 2-aminobenzoic acid in the product mixture.

  • For Direct Electrophilic Iodination:

    • Formation of Regioisomers: Direct iodination can lead to a mixture of iodinated products. While the primary product is often 2-amino-5-iodobenzoic acid, the formation of 2-amino-3-iodobenzoic acid and di-iodinated products is possible.

    • Oxidation of the Starting Material: The oxidizing agents used can potentially lead to undesired oxidation of the aromatic ring or the amino group.

Q3: Why is temperature control so critical in the Sandmeyer-type reaction?

A3: Aryl diazonium salts are thermally unstable.[1] At temperatures above 5-10 °C, they can decompose rapidly. A key side reaction at elevated temperatures is the reaction with water to form phenols (salicylic acid in this case), which significantly reduces the yield of the desired 2-iodobenzoic acid.[1][2] Maintaining a low temperature (0-5 °C) throughout the diazotization and subsequent reaction with iodide is crucial for maximizing the yield of the iodinated product.[1]

Q4: My final product is a dark brown or purple solid. What causes this discoloration and how can I remove it?

A4: The dark color is often due to the presence of two main impurities:

  • Elemental Iodine (I₂): Excess potassium iodide can be oxidized to iodine during the reaction, which has a characteristic dark color.

  • Azo Dyes: As mentioned, these colored compounds can form as byproducts.[1]

To remove these impurities, you can wash the crude product with a solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[4] This will reduce the elemental iodine to colorless iodide ions. Azo dyes and other colored impurities can often be removed by recrystallization, sometimes with the addition of activated charcoal.[4]

Troubleshooting Guides

Issue 1: Low Yield of 2-Iodobenzoic Acid (Sandmeyer-type Reaction)
Possible Cause Troubleshooting Steps
Incomplete Diazotization - Ensure the sodium nitrite solution is fresh and added slowly to the acidic solution of 2-aminobenzoic acid. - Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is often desired to ensure complete reaction of the amine.
Decomposition of Diazonium Salt - Strictly maintain the reaction temperature between 0-5 °C during diazotization and the addition of potassium iodide.[1] Use an ice-salt bath for efficient cooling. - Use the diazonium salt solution immediately after its preparation.
Formation of Salicylic Acid - This is a direct consequence of the diazonium salt reacting with water at higher temperatures.[2] Rigorous temperature control is the primary preventative measure.
Formation of Azo Dyes - Ensure efficient stirring to prevent localized high concentrations of the diazonium salt. - The pH of the coupling reaction can influence azo dye formation. The Sandmeyer reaction is typically performed under acidic conditions which disfavors azo coupling with unreacted amine.
Issue 2: Presence of Multiple Products in Direct Iodination
Possible Cause Troubleshooting Steps
Formation of Regioisomers - The ratio of reactants, particularly the oxidizing agent, can influence the selectivity. Optimize the molar ratio of 2-aminobenzoic acid to iodine and the oxidizing agent. - Reaction temperature and time can also affect the isomer distribution. A systematic study of these parameters may be necessary to favor the desired isomer.
Di-iodination - Use a stoichiometric or slightly substoichiometric amount of the iodinating reagent relative to the 2-aminobenzoic acid to minimize the formation of di-iodinated products.
Incomplete Reaction - Increase the reaction time or temperature moderately to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC.

Data Presentation

Table 1: Influence of Temperature on the Yield of 2-Iodobenzoic Acid vs. Salicylic Acid (Illustrative Data)

Reaction Temperature (°C)Yield of 2-Iodobenzoic Acid (%)Yield of Salicylic Acid (%)
0-575< 5
106015
253540

Note: This table is illustrative and based on the general understanding that lower temperatures favor the desired iodination product over the phenolic byproduct. Actual yields will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Preparation of 2-Iodobenzoic Acid via Sandmeyer-type Reaction

This protocol is a generalized procedure based on common laboratory practices.[4]

Materials:

  • 2-aminobenzoic acid (anthranilic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bisulfite (NaHSO₃)

  • Ethanol (95%)

  • Activated Charcoal

  • Distilled Water

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, suspend 2-aminobenzoic acid in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, prepare a solution of sodium nitrite in cold water.

    • Slowly add the cold sodium nitrite solution dropwise to the stirred 2-aminobenzoic acid suspension, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

  • Iodination:

    • In a separate larger beaker, dissolve potassium iodide in water.

    • Slowly and carefully, with stirring, add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

    • After the addition is complete, allow the mixture to stand at room temperature for about 10 minutes, and then gently warm it on a water bath (around 40-50 °C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • To remove excess iodine, wash the crude product with a small amount of cold sodium bisulfite solution until the dark color of iodine disappears, followed by another wash with cold water.[4]

    • For purification, dissolve the crude product in a minimal amount of hot 95% ethanol.

    • Add a small amount of activated charcoal and heat the solution to boiling.

    • Filter the hot solution to remove the charcoal.

    • Add hot water to the filtrate until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the 2-iodobenzoic acid.

    • Collect the purified crystals by vacuum filtration and dry them.

Protocol 2: Direct Iodination of 2-Aminobenzoic Acid

This protocol is a generalized procedure based on patented methods.

Materials:

  • 2-aminobenzoic acid

  • Molecular Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Acetic Acid

  • Distilled Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-aminobenzoic acid in acetic acid.

    • Add molecular iodine to the solution and stir until it is well dispersed.

  • Iodination:

    • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture.

    • The reaction can be run at room temperature or with gentle heating (e.g., 50 °C) to increase the rate. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a larger volume of water to precipitate the product.

    • Collect the crude product by vacuum filtration and wash it thoroughly with water.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

experimental_workflow_sandmeyer cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 2-Aminobenzoic Acid in HCl/H₂O C Diazonium Salt Solution A->C Add B dropwise (0-5 °C) B NaNO₂ Solution B->C E Crude Product Mixture C->E Add to D (Warm gently) D KI Solution D->E F Crude Product E->F Filtration G Purified 2-Iodobenzoic Acid F->G Recrystallization

Caption: Workflow for the Sandmeyer-type iodination of 2-aminobenzoic acid.

logical_relationship_troubleshooting A Low Yield or Impure Product B Check Reaction Temperature A->B C Temperature > 5 °C? B->C D High Salicylic Acid Formation C->D Yes F Check for Excess Nitrous Acid C->F No E Maintain 0-5 °C D->E G Starch-Iodide Test Negative? F->G H Incomplete Diazotization G->H Yes J Product Discolored? G->J No I Add more NaNO₂ H->I J->F No L Azo Dye or Iodine Impurity J->L Yes K Wash with NaHSO₃/Na₂S₂O₃ L->K

Caption: Troubleshooting logic for the Sandmeyer-type iodination.

References

Stability of 2-Amino-3,5-diiodobenzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Amino-3,5-diiodobenzoic acid under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on general chemical principles, this compound is expected to be relatively stable in mild acidic conditions. The primary concern under more forceful acidic conditions (e.g., heating with strong acids) would be the potential for deiodination, where one or both of the iodine atoms are removed from the aromatic ring. The amino and carboxylic acid functional groups are generally stable to acid-catalyzed hydrolysis.

Q2: How does this compound behave in basic solutions?

A2: In basic solutions, this compound will exist as its carboxylate salt, which typically increases its aqueous solubility. While the molecule is generally expected to be stable, harsh basic conditions (e.g., high pH and elevated temperatures) could potentially lead to deiodination or other degradation pathways.

Q3: What are the likely degradation products of this compound under forced degradation conditions?

A3: The most probable degradation products would arise from deiodination. This could result in the formation of 2-Amino-3-iodobenzoic acid, 2-Amino-5-iodobenzoic acid, and 2-Aminobenzoic acid. Under oxidative stress, degradation of the amino group or the aromatic ring could also occur.

Q4: Is this compound susceptible to photolytic degradation?

A4: Aromatic iodo compounds can be sensitive to light. Therefore, it is advisable to conduct experiments with protection from light to avoid potential photolytic degradation, which could lead to deiodination.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Preliminary Acidic/Basic Stability Studies.
  • Possible Cause 1: The stress conditions are too harsh. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[1] Over-stressing can lead to the formation of secondary, irrelevant degradation products.

    • Solution: Reduce the concentration of the acid or base, lower the temperature, or shorten the exposure time. A common starting point is refluxing in 0.1 N acid or base for about eight hours.[1]

  • Possible Cause 2: The compound is undergoing oxidative degradation catalyzed by metal ions.

    • Solution: Ensure all glassware is scrupulously clean and use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.

Issue 2: Inconsistent or Irreproducible Results in HPLC Analysis.
  • Possible Cause 1: Poor sample solubility or precipitation. The pH of the sample diluent may not be appropriate to keep the parent compound and its degradants in solution.

    • Solution: Whenever possible, dissolve and inject samples in the mobile phase.[2] Ensure the injection solvent is of lower or equal eluotropic strength than the mobile phase. Adjust the pH of the diluent to ensure solubility.

  • Possible Cause 2: Changes in the mobile phase pH during the run.

    • Solution: Use a suitable buffer system in the mobile phase to maintain a constant pH, especially when analyzing ionizable compounds.[2] The buffer concentration should be optimized, typically in the 10-25 mM range.[3]

  • Possible Cause 3: Interaction of the analyte with the stationary phase. The amino group in this compound can interact with residual silanols on silica-based columns, leading to peak tailing.

    • Solution: Operate the mobile phase at a pH that suppresses the ionization of the silanols (pH 2-4) or the amine (pH > pKa of the amine). Alternatively, use a base-deactivated column or an ion-pairing agent.

Experimental Protocols

Protocol 1: Forced Degradation by Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Add an aliquot of the stock solution to a volume of 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Reflux the solution at 60-80°C for 8-24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

  • Base Hydrolysis:

    • Add an aliquot of the stock solution to a volume of 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

    • Reflux the solution at 60-80°C for 8-24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase:

    • A gradient elution is recommended to separate the parent compound from its potential degradation products.

    • Mobile Phase A: 0.1% trifluoroacetic acid or a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by demonstrating that the degradation products are well-resolved from the parent peak.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of DegradantsRRT of Major Degradant
0.1 M HCl (80°C)0100.0--0-
8-
24-
0.1 M NaOH (80°C)0100.0--0-
8-
24-
3% H₂O₂ (RT)0100.0--0-
8-
24-
Heat (80°C, Solid)0100.0--0-
24-
72-
Photolytic0100.0--0-
(ICH Q1B)24-

RRT = Relative Retention Time

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid_Sol Prepare Acidic Solution (0.1 M HCl) Stock->Acid_Sol Base_Sol Prepare Basic Solution (0.1 M NaOH) Stock->Base_Sol Stress_Acid Acid Hydrolysis (e.g., 80°C, 24h) Acid_Sol->Stress_Acid Stress_Base Base Hydrolysis (e.g., 80°C, 24h) Base_Sol->Stress_Base Neutralize_Acid Neutralize Acid Sample Stress_Acid->Neutralize_Acid Neutralize_Base Neutralize Base Sample Stress_Base->Neutralize_Base HPLC HPLC Analysis (Stability-Indicating Method) Neutralize_Acid->HPLC Neutralize_Base->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound under acidic and basic conditions.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Parent This compound Deiod_1 2-Amino-3-iodobenzoic acid Parent->Deiod_1 Deiodination Deiod_2 2-Amino-5-iodobenzoic acid Parent->Deiod_2 Deiodination Deiod_4 2-Amino-3-iodobenzoic acid Parent->Deiod_4 Deiodination Deiod_5 2-Amino-5-iodobenzoic acid Parent->Deiod_5 Deiodination Deiod_3 2-Aminobenzoic acid Deiod_1->Deiod_3 Deiodination Deiod_2->Deiod_3 Deiodination Deiod_6 2-Aminobenzoic acid Deiod_4->Deiod_6 Deiodination Deiod_5->Deiod_6 Deiodination

Caption: Potential degradation pathways of this compound, primarily through deiodination under acidic and basic stress.

References

Technical Support Center: Synthesis of 2-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-diiodobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Potential Causes and Solutions:

  • Incomplete Iodination: The iodination of the starting material, 2-aminobenzoic acid (anthranilic acid), may not have gone to completion.

    • Solution: Ensure the molar ratio of the iodinating agent to the substrate is optimized. An excess of the iodinating agent can drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and yield.

    • Solution: Systematically optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of side products. A typical temperature range for iodination is between room temperature and 50°C.

  • Formation of Side Products: The formation of mono-iodinated species or other isomers of di-iodinated benzoic acid can reduce the yield of the desired product.

    • Solution: Adjust the stoichiometry of the reactants and the reaction temperature to favor the formation of the desired this compound. Purification techniques, such as recrystallization, can help to remove these impurities.

  • Loss of Product During Work-up and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.

    • Solution: When washing the crude product, use minimal amounts of a cold solvent to reduce solubility losses. Optimize the recrystallization process by carefully selecting the solvent system and controlling the cooling rate to maximize crystal formation.

Question 2: My final product is highly colored (brown to purple). What is the cause, and how can I decolorize it?

Potential Causes and Solutions:

  • Presence of Iodine Impurities: Residual iodine from the reaction is a common cause of coloration.

    • Solution: The crude product can be treated with a bleaching agent like sodium hydrosulfite (sodium dithionite) to reduce residual iodine.

  • Formation of Colored Byproducts: Side reactions can lead to the formation of colored impurities.

    • Solution: Purification of the crude product is necessary. A common and effective method is to dissolve the crude acid in hot water with ammonia to form the ammonium salt. This solution can then be treated with decolorizing charcoal and filtered. Acidification of the filtrate will precipitate the purified this compound.[1][2]

Question 3: I am observing the formation of significant amounts of 2-amino-5-iodobenzoic acid instead of the desired di-iodinated product. How can I improve the selectivity?

Potential Causes and Solutions:

  • Insufficient Iodinating Agent: A common reason for incomplete di-iodination is an insufficient amount of the iodinating agent.

    • Solution: Increase the molar ratio of the iodinating agent (e.g., molecular iodine and an oxidizing agent, or iodine monochloride) relative to the 2-aminobenzoic acid.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve di-iodination.

    • Solution: Monitor the reaction over time using an appropriate analytical method (TLC, HPLC) to ensure the reaction has gone to completion and the mono-iodinated intermediate has been consumed.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method is the direct iodination of 2-aminobenzoic acid. This can be achieved using various iodinating agents, including:

  • Molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).[1][3]

  • Iodine monochloride (ICl).[2][4] Another potential, though less commonly cited route for similar transformations, is the Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt, followed by displacement with iodide.[5][6][7][8]

Q2: What is the role of the oxidizing agent in the iodination reaction using molecular iodine?

A2: An oxidizing agent, such as hydrogen peroxide, is used to oxidize iodide (I⁻), which is formed during the reaction, back to iodine (I₂), or to generate a more electrophilic iodine species. This makes the overall process more efficient and atom-economical.

Q3: What are some recommended solvent systems for the synthesis?

A3: Glacial acetic acid is a commonly used solvent for the iodination of 2-aminobenzoic acid.[3] For purification, aqueous solutions are often used, taking advantage of the solubility of the ammonium salt of the product.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using a variety of analytical techniques, including:

  • Melting Point: The literature melting point is around 241-243 °C.[9]

  • Spectroscopy:

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups.

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To determine the molecular weight.

  • Chromatography (HPLC, TLC): To assess the purity and identify any impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-iodobenzoic Acid (a precursor/side product)

Starting MaterialIodinating AgentOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminobenzoic acidMolecular IodineHydrogen PeroxideAcetic Acid501-[3]
2-Aminobenzoic acidMolecular IodineHydrogen PeroxideAcetic AcidRoom Temp5-[1]
2-Aminobenzoic acidMolecular IodineIodic AcidAcetic AcidRoom Temp360[3]
2-Aminobenzoic acidIodine Monochloride-Water, HCl20188-90[4]

Note: The table focuses on the mono-iodinated product as detailed quantitative data for the di-iodinated product was less consistently available in the initial search results. The principles of optimizing these conditions apply to achieving di-iodination.

Experimental Protocols

Protocol 1: Synthesis of this compound via Iodination with Iodine and Hydrogen Peroxide

This protocol is a generalized procedure based on methods described in the literature.[1][3]

Materials:

  • 2-Aminobenzoic acid

  • Molecular Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Add molecular iodine to the solution and stir until it is well-dispersed.

  • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture. The molar ratio of hydrogen peroxide to molecular iodine should be optimized, with ratios between 1 and 4 being reported as effective.[1]

  • Stir the reaction mixture at room temperature or heat to 50°C for a period of 1 to 5 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude this compound.

Protocol 2: Purification of this compound by Recrystallization of the Ammonium Salt

This protocol is adapted from procedures for purifying iodo-anthranilic acids.[1][4]

Materials:

  • Crude this compound

  • Concentrated Ammonia Solution

  • Decolorizing Charcoal

  • Sodium Hydrosulfite (optional, if the product is highly colored)

  • Hydrochloric Acid (concentrated or dilute)

  • Deionized Water

Procedure:

  • Suspend the crude this compound in hot water.

  • Add concentrated ammonia solution dropwise while stirring until the solid completely dissolves, forming the ammonium salt. Ensure the solution is slightly basic.

  • If the solution is highly colored, add a small amount of sodium hydrosulfite and stir until the color lightens.

  • Add a small amount of decolorizing charcoal to the warm solution and stir for 10-15 minutes.

  • Filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal.

  • Cool the filtrate in an ice bath.

  • Slowly add hydrochloric acid to the cold filtrate with stirring until the solution is acidic. The purified this compound will precipitate.

  • Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 2-Aminobenzoic Acid dissolve Dissolve in Glacial Acetic Acid start->dissolve add_iodine Add Molecular Iodine (I₂) dissolve->add_iodine add_h2o2 Add H₂O₂ (Oxidizing Agent) add_iodine->add_h2o2 react React at RT-50°C (1-5 hours) add_h2o2->react precipitate Precipitate in Cold Water react->precipitate filter_wash_crude Filter and Wash (Crude Product) precipitate->filter_wash_crude dissolve_nh3 Dissolve in Hot Water + NH₃ filter_wash_crude->dissolve_nh3 Crude Product decolorize Decolorize (Charcoal/Na₂S₂O₄) dissolve_nh3->decolorize filter_hot Hot Filtration decolorize->filter_hot acidify Acidify with HCl filter_hot->acidify filter_wash_pure Filter and Wash (Pure Product) acidify->filter_wash_pure end End: Purified Product filter_wash_pure->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Cause side_products Side Product Formation low_yield->side_products Cause workup_loss Loss During Work-up low_yield->workup_loss Cause optimize_stoichiometry Optimize Reactant Stoichiometry incomplete_reaction->optimize_stoichiometry Solution optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction->optimize_time_temp Solution side_products->optimize_time_temp Solution optimize_purification Optimize Purification Procedure workup_loss->optimize_purification Solution colored_product Colored Product residual_iodine Residual Iodine colored_product->residual_iodine Cause colored_impurities Colored Impurities colored_product->colored_impurities Cause decolorization Perform Decolorization Step (e.g., Charcoal, Na₂S₂O₄) residual_iodine->decolorization Solution colored_impurities->optimize_purification Solution colored_impurities->decolorization Solution

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Preventing degradation of 2-Amino-3,5-diiodobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 2-Amino-3,5-diiodobenzoic acid during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

IssuePossible CauseRecommended Action
Discoloration (White powder turns yellow/brown) Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This may lead to the formation of colored byproducts.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Minimize exposure to air during handling. 3. Use amber vials or store in a light-protected environment.
Decreased Purity (Observed via HPLC) Photodegradation: Exposure to UV light can cause the cleavage of the carbon-iodine bonds, leading to deiodination and the formation of impurities. Thermal Degradation: High temperatures can induce decarboxylation or other decomposition reactions.1. Confirm the compound is stored in a dark place, away from direct sunlight or other UV sources. 2. Ensure storage temperature does not exceed recommended conditions. Avoid repeated freeze-thaw cycles if stored in solution. 3. Perform a stability study to determine degradation rates under your specific storage conditions (see Experimental Protocols).
Incomplete Dissolution or Change in Solubility Formation of Degradation Products: The presence of less soluble degradation products can affect the overall solubility of the material. Polymerization: Although less common, some degradation pathways could lead to the formation of polymeric materials.1. Characterize the insoluble material, if possible. 2. Re-purify the compound if necessary. 3. Review storage conditions to prevent further degradation.
pH Shift in Solution Formation of Acidic or Basic Byproducts: Degradation can lead to the formation of byproducts that alter the pH of a solution, such as the release of hydrogen iodide upon deiodination.1. Buffer solutions to maintain a stable pH. 2. Monitor the purity of the compound in solution over time using an appropriate analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2] Ideal conditions would be at 2-8°C under an inert atmosphere (argon or nitrogen) to minimize oxidation and photodegradation.[3]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution depends on the solvent, pH, and storage conditions. In general, solutions are more susceptible to degradation than the solid material. For short-term storage, prepare solutions fresh. If longer-term storage is necessary, we recommend storing solutions at -20°C or -80°C in light-protected, airtight containers.[4] A stability study is advised to determine the degradation rate in your specific solvent and buffer system.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways are believed to be:

  • Photodegradation: Cleavage of the carbon-iodine bonds upon exposure to light, leading to deiodinated species.[5][6]

  • Oxidation: The amino group can be oxidized, particularly when exposed to air and/or light, potentially forming nitroso or nitro derivatives, which can be colored.[1][7]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) can occur.[8][9] When heated to decomposition, toxic vapors of nitrogen oxides (NOx) may be emitted.[10]

Q4: Are there any recommended stabilizers for this compound?

A4: While no specific stabilizers have been formally validated for this compound, the use of antioxidants could theoretically mitigate oxidative degradation. However, any potential stabilizer should be carefully evaluated for compatibility and potential interference with downstream applications.

Q5: How can I monitor the degradation of this compound?

A5: The most effective method for monitoring degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[11] This technique can separate the parent compound from its degradation products and allow for quantification of purity over time. A sample experimental protocol is provided below.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical accelerated stability study. Note: This data is for example purposes only and may not reflect the actual degradation kinetics of the compound.

Table 1: Purity of Solid this compound Under Different Storage Conditions Over 6 Months

ConditionTemperatureHumidityLight ExposurePurity at 0 Months (%)Purity at 3 Months (%)Purity at 6 Months (%)
A 4°C<30%Dark99.899.799.6
B 25°C60%Dark99.899.298.5
C 25°C60%Ambient Light99.898.196.2
D 40°C75%Dark99.897.594.8

Table 2: Purity of 1 mg/mL this compound in 50:50 Acetonitrile:Water Solution

ConditionTemperatureLight ExposurePurity at 0 Weeks (%)Purity at 1 Week (%)Purity at 4 Weeks (%)
1 4°CDark99.899.197.9
2 25°CDark99.897.592.3
3 25°CAmbient Light99.894.285.1

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Analysis of this compound

This protocol provides a starting point for developing a validated HPLC method to assess the purity of this compound and detect potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or another suitable buffer component)

    • This compound reference standard

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-19 min: 90% to 10% B

      • 19-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Inject the reference standard to determine the retention time and peak area.

    • Inject the samples from the stability study.

    • Monitor for new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate purity as the percentage of the main peak area relative to the total peak area of all components.

Visualizations

Degradation_Pathways A This compound B Deiodinated Products (e.g., 2-Amino-3-iodobenzoic acid) A->B  Photodegradation (UV Light) C Oxidized Products (e.g., Nitroso/Nitro derivatives) A->C Oxidation (O2, Light)   D Decarboxylated Product (e.g., 2,4-Diiodoaniline) A->D  Thermal Degradation (Heat)

Caption: Hypothesized degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Store sample under defined conditions (Temp, Light, Humidity) B Withdraw aliquots at specified time points A->B C Prepare for analysis (e.g., dissolve & dilute) B->C D Inject into HPLC-UV system C->D E Acquire chromatogram D->E F Integrate peaks (Parent & Degradants) E->F G Calculate purity (%) F->G H Plot purity vs. time G->H

Caption: General experimental workflow for a stability study.

Troubleshooting_Logic Start Degradation Suspected Q1 Is the solid material discolored (yellow/brown)? Start->Q1 A1_Yes Likely Oxidation. Store under inert gas. Protect from light. Q1->A1_Yes Yes A1_No Purity Loss Q1->A1_No No Q2 Was the material exposed to light or high heat? A1_No->Q2 A2_Yes Likely Photodegradation or Thermal Degradation. Improve storage conditions. Q2->A2_Yes Yes A2_No Consider other factors (e.g., humidity, container) Q2->A2_No No

Caption: Troubleshooting decision tree for degradation issues.

References

Challenges in the scale-up synthesis of 2-Amino-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-diiodobenzoic Acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Di-iodinated Product - Insufficient iodinating agent. - Incomplete reaction. - Suboptimal reaction temperature. - Formation of mono-iodinated byproduct.- Increase the molar ratio of the iodinating agent (e.g., Iodine and an oxidizing agent, or Iodine Monochloride) to anthranilic acid. A ratio of at least 2:1 (iodinating agent:anthranilic acid) is recommended for di-iodination. - Extend the reaction time and monitor progress using TLC or HPLC. - Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to side reactions. A moderate temperature (e.g., 50-60°C) is often a good starting point. - If mono-iodinated product is the main component, increase the stoichiometry of the iodinating agent and/or prolong the reaction time.
Product Discoloration (Brown to Purple Impurities) - Oxidation of the amino group. - Presence of unreacted iodine. - Formation of colored byproducts.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - After the reaction is complete, add a reducing agent like sodium thiosulfate or sodium bisulfite to quench any remaining iodine. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). Treatment with activated charcoal during recrystallization can also help remove colored impurities. A common purification method for similar compounds involves converting the acid to its ammonium salt, which can be recrystallized and then re-acidified to give the pure product.[1]
Poor Regioselectivity (Formation of other di-iodo isomers) - The directing effects of the amino and carboxylic acid groups can lead to the formation of other isomers, although the 3 and 5 positions are activated by the amino group and ortho/para to it.- The choice of iodinating agent and solvent can influence regioselectivity. Using a bulky iodinating agent might favor the less sterically hindered positions. - Careful control of reaction conditions (temperature, addition rate of reagents) is crucial.
Difficulty in Product Isolation/Purification - The product may be poorly soluble in common organic solvents. - The crude product may be an amorphous solid that is difficult to handle.- For isolation, precipitation by adding the reaction mixture to a large volume of water is a common technique.[2] - For purification, consider converting the product to its ammonium salt, which may have different solubility properties, allowing for easier recrystallization.[1] The purified salt can then be neutralized to regenerate the acid.
Scale-up Issues: Poor Heat Transfer and Mixing - Exothermic nature of the iodination reaction can lead to localized overheating in large reactors. - Inefficient stirring can result in non-uniform reaction conditions and side product formation.- Ensure the reactor has adequate cooling capacity. - Use a reactor with an appropriate design for efficient mixing (e.g., baffled reactor with a suitable impeller). - Slow, controlled addition of the iodinating agent is critical at a larger scale to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the direct electrophilic di-iodination of 2-aminobenzoic acid (anthranilic acid). This is typically achieved using molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide or iodic acid, or by using a more reactive iodinating agent like iodine monochloride (ICl). The amino group is a strong activating group and directs the electrophilic substitution to the ortho and para positions (positions 3 and 5).

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots/peaks of the reaction mixture with those of the starting material (anthranilic acid) and a reference standard of the product (if available), you can determine the extent of the reaction.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Iodine and its compounds can be corrosive and toxic. Iodine monochloride is highly corrosive and reacts violently with water. Hydrogen peroxide at high concentrations is a strong oxidizer. Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle iodine monochloride with extreme care and avoid contact with moisture.

  • Be cautious with the exothermic nature of the reaction, especially during scale-up.

Q4: Can I use a different starting material other than anthranilic acid?

A4: While direct iodination of anthranilic acid is the most straightforward route, other multi-step synthetic pathways could be envisioned. For example, one could start with a pre-functionalized benzene ring and introduce the amino and carboxylic acid groups in subsequent steps. However, these routes are generally more complex and less atom-economical.

Q5: What is the expected yield for the synthesis of this compound?

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the iodination of similar aromatic compounds. Optimization may be required based on experimental observations.

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Sodium thiosulfate

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Addition of Iodine: To this solution, add finely ground iodine powder.

  • Initiation of Reaction: Slowly add 30% hydrogen peroxide dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: After the initial exotherm subsides, heat the reaction mixture to 50-60°C and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a large volume of cold water with constant stirring.

  • Quenching: Add a saturated solution of sodium thiosulfate to quench any unreacted iodine until the brown color disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add a small amount of activated charcoal and heat the solution at reflux for a short period.

    • Perform a hot filtration to remove the charcoal.

    • Slowly add hot water to the filtrate until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data Presentation

The following table summarizes the effect of varying molar ratios of hydrogen peroxide to molecular iodine on the synthesis of 2-amino-5-iodobenzoic acid, which can serve as a reference for optimizing the di-iodination reaction.

Table 1: Effect of H₂O₂/I₂ Molar Ratio on the Synthesis of 2-amino-5-iodobenzoic acid

Molar Ratio (H₂O₂/I₂)Conversion of 2-aminobenzoic acid (%)Selectivity for 2-amino-5-iodobenzoic acid (%)Isolated Yield (%)
1.0~85~95~75
2.0>95~93~85
4.0>99~90~80
>4.0>99Lower selectivity due to side reactionsDecreased

Note: This data is illustrative and based on findings for the mono-iodination of anthranilic acid.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: 2-Aminobenzoic Acid dissolve Dissolve in Glacial Acetic Acid start->dissolve add_iodine Add Iodine (I₂) dissolve->add_iodine add_h2o2 Add H₂O₂ (dropwise) add_iodine->add_h2o2 react Heat at 50-60°C add_h2o2->react monitor Monitor by TLC/HPLC react->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Water cool->precipitate quench Quench with Na₂S₂O₃ precipitate->quench filter_isolate Filter and Wash quench->filter_isolate recrystallize Recrystallize from Ethanol/Water filter_isolate->recrystallize charcoal Treat with Activated Charcoal recrystallize->charcoal hot_filter Hot Filtration charcoal->hot_filter crystallize Cool to Crystallize hot_filter->crystallize filter_dry Filter and Dry crystallize->filter_dry end_node End: Pure this compound filter_dry->end_node

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions problem Problem: Low Yield check_reaction Check TLC/HPLC of crude product problem->check_reaction unreacted_sm High amount of unreacted starting material? check_reaction->unreacted_sm mono_product Main product is mono-iodinated? check_reaction->mono_product complex_mixture Complex mixture of products? check_reaction->complex_mixture increase_time_temp Increase reaction time and/or temperature unreacted_sm->increase_time_temp Yes increase_iodine Increase stoichiometry of iodinating agent mono_product->increase_iodine Yes optimize_conditions Re-optimize reaction conditions (temp, solvent) complex_mixture->optimize_conditions Yes

References

Technical Support Center: Purification of 2-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3,5-diiodobenzoic acid. The following sections address common issues encountered during the purification of this compound.

Troubleshooting Guides & FAQs

This section is designed to help you resolve common problems during the purification of this compound.

Frequently Asked Questions

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route, which typically involves the iodination of 2-aminobenzoic acid (anthranilic acid). Potential impurities include:

  • Incompletely Iodinated Precursors: This includes 2-amino-3-iodobenzoic acid and 2-amino-5-iodobenzoic acid.

  • Starting Material: Unreacted 2-aminobenzoic acid.

  • Colored Byproducts: The iodination reaction can produce colored impurities, often appearing as brown or purple contaminants in the crude product.[1]

  • Positional Isomers: Depending on the reaction conditions, other di-iodinated isomers may form in small quantities.

Q2: My crude product is highly colored (brown to purple). How can I remove these colored impurities?

A2: Colored impurities are a common issue in iodination reactions.[1] A multi-step purification process is often effective:

  • Ammonium Salt Formation: Dissolve the crude acid in hot water with a slight excess of concentrated ammonia to form the ammonium salt.

  • Decolorization: Add sodium hydrosulfite to bleach the colored impurities, followed by treatment with activated charcoal to adsorb residual color.

  • Hot Filtration: Filter the hot solution to remove the charcoal and any insoluble matter.

  • Acidification: Carefully acidify the filtrate with an acid like hydrochloric acid to precipitate the purified this compound.

Q3: I am getting a low yield after recrystallization. What are the possible reasons and solutions?

A3: Low recovery is a frequent problem in recrystallization. The primary causes and their solutions are outlined below:

CauseSolution
Excess Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.
Product Loss During Washing Wash the collected crystals with a minimal amount of ice-cold solvent.
Incomplete Precipitation Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indicator of remaining impurities. Even small amounts of contaminants can disrupt the crystal lattice and lead to a depression and broadening of the melting point. To address this, a second recrystallization may be necessary. Purity should be confirmed by an analytical method such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require small-scale trials to optimize. Common solvents for recrystallization of similar compounds include ethanol, methanol, and mixtures of ethanol and water.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and begin heating with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is adapted from a validated protocol for a structurally similar compound and should be suitable for assessing the purity of this compound. Method validation for this specific analyte is recommended.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% B30-32 min: 70% to 30% B32-35 min: 30% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation:

  • Standard Solution: Accurately prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample to be tested in the same diluent to a final concentration within the calibration range of the standards.

Visualizations

PurificationWorkflow cluster_Troubleshooting Troubleshooting cluster_PurificationSteps Purification Steps cluster_Analysis Purity Analysis ImpureProduct Impure Product Recrystallization Recrystallization ImpureProduct->Recrystallization ColoredProduct Colored Product Charcoal Charcoal Treatment ColoredProduct->Charcoal Address Color LowYield Low Yield OptimizeSolvent Optimize Solvent LowYield->OptimizeSolvent Improve Recovery BroadMelt Broad Melting Point SecondRecrystal Second Recrystallization BroadMelt->SecondRecrystal Increase Purity PurityAnalysis HPLC Analysis Recrystallization->PurityAnalysis Charcoal->Recrystallization SecondRecrystal->PurityAnalysis OptimizeSolvent->Recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

RecrystallizationProcess Start Crude this compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Purified Product Wash->Dry End Pure this compound Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to 2-Amino-3,5-diiodobenzoic Acid and Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Amino-3,5-diiodobenzoic acid and other selected halogenated benzoic acids, namely 3,5-Dichlorobenzoic acid, 3,5-Dibromobenzoic acid, and 2-Amino-3,5-dichlorobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of their physicochemical properties, biological activities, and toxicity, supported by available experimental data.

Physicochemical Properties

The substitution of different halogens and the presence of an amino group significantly influence the physicochemical properties of benzoic acid derivatives. These properties, in turn, can affect their biological activity and pharmacokinetic profiles.

PropertyThis compound3,5-Dichlorobenzoic acid3,5-Dibromobenzoic acid2-Amino-3,5-dichlorobenzoic acid
Molecular Formula C₇H₅I₂NO₂C₇H₄Cl₂O₂C₇H₄Br₂O₂C₇H₅Cl₂NO₂
Molecular Weight 416.93 g/mol 191.01 g/mol 279.91 g/mol 206.02 g/mol
Melting Point Not Available184-187 °C[1][2]218-220 °C[3][4]226-229 °C[5][6]
Appearance Light green solidWhite to beige powder[7][8]White to light yellow powder to crystalBrown powder
Water Solubility Not Available147.1 mg/L (sparingly soluble)[2][7]InsolubleSlightly soluble[5][9]
pKa Not Available3.46 (Predicted)[7]3.42 (Predicted)4.20

Biological Activities

Halogenated benzoic acids exhibit a range of biological activities, including herbicidal, antimicrobial, and anticancer effects. The nature and position of the halogen substituents, as well as the presence of other functional groups like the amino group, are critical determinants of their biological function.

Anticancer Activity
CompoundCell LineIC₅₀ (24h)IC₅₀ (48h)IC₅₀ (72h)
2-Amino-3-chlorobenzoic acid MDA-MB-23126 µM5 µM7.2 µM
This compound Not AvailableNot AvailableNot AvailableNot Available
3,5-Dichlorobenzoic acid Not AvailableNot AvailableNot AvailableNot Available
3,5-Dibromobenzoic acid Not AvailableNot AvailableNot AvailableNot Available
2-Amino-3,5-dichlorobenzoic acid Not AvailableNot AvailableNot AvailableNot Available
Antimicrobial Activity

Information on the antimicrobial activity of these specific compounds is limited. However, halogenated aromatic compounds are known to possess antimicrobial properties. For instance, 3,5-Dichlorobenzoic acid is utilized in the synthesis of antimicrobial agents.[12] Further research is required to determine the Minimum Inhibitory Concentrations (MIC) of these compounds against various microbial strains.

CompoundTarget OrganismMIC
This compound Not AvailableNot Available
3,5-Dichlorobenzoic acid Not AvailableNot Available
3,5-Dibromobenzoic acid Not AvailableNot Available
2-Amino-3,5-dichlorobenzoic acid Not AvailableNot Available

Toxicity Profile

The toxicity of halogenated benzoic acids is a crucial aspect for their potential therapeutic or agricultural applications. The available data indicates that these compounds can cause irritation to the skin, eyes, and respiratory system.

CompoundAcute ToxicityHealth Hazards
This compound Moderately toxic by ingestion.[10][13]Harmful if swallowed. Causes skin, eye, and respiratory irritation.[13]
3,5-Dichlorobenzoic acid LD50 (subcutaneous, mouse): 250 mg/kgCauses skin, eye, and respiratory tract irritation.[8]
3,5-Dibromobenzoic acid LD50 (intraperitoneal, mouse): 562 mg/kg[14]Causes skin, eye, and respiratory irritation.[15][16]
2-Amino-3,5-dichlorobenzoic acid LD50 (oral, rat): 4120 mg/kg[6]May cause skin, eye, and respiratory tract irritation.[5]

Signaling Pathways

The mechanism of action for many halogenated benzoic acids is still under investigation. However, studies on related compounds suggest potential interactions with key cellular signaling pathways. For example, 2-amino-3-chlorobenzoic acid has been shown to affect the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[10][11] Downregulation of this pathway can lead to apoptosis in cancer cells.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2-Amino-3,5-diiodobenzoic acid, a key intermediate in various synthetic processes, is critical. The validation of analytical methods ensures the reliability and reproducibility of experimental data. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, supported by experimental protocols and data for analogous compounds.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. While specific performance for this compound may vary, this data, based on the analysis of similar halogenated and aminated benzoic acid derivatives, provides a robust comparative baseline.

Method Principle Linearity (R²) Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%RSD) Accuracy (% Recovery) Advantages Disadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.> 0.999pmol rangepmol range< 5%97.08% to 102.44%[1]Robust, cost-effective, widely available.Moderate sensitivity, potential for matrix interference.
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.> 0.99fmol to pmol rangefmol to pmol rangeMethod dependentMethod dependentHigh sensitivity and selectivity, suitable for complex matrices.[2]Higher equipment and operational costs, potential for ion suppression.[2]
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in a solution.Method dependentMethod dependentMethod dependentMethod dependentMethod dependentSimple, rapid, and inexpensive for pure samples.Low selectivity, susceptible to interference from other absorbing compounds.

Experimental Workflows and Protocols

The general workflow for the analysis of this compound involves sample preparation, analytical separation and detection, and data processing. The specifics of each stage are dependent on the selected analytical method and the sample matrix.

cluster_workflow General Analytical Workflow Sample_Preparation Sample Preparation (e.g., Dissolution, Extraction) Analytical_Separation Analytical Separation & Detection (e.g., HPLC, LC-MS) Sample_Preparation->Analytical_Separation Inject Data_Analysis Data Processing & Quantification Analytical_Separation->Data_Analysis Acquire Data

General workflow for the analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine analysis of this compound in relatively clean sample matrices.

Instrumentation: A standard HPLC system equipped with a UV detector.

Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering substances.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30-40 °C).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

cluster_hplc HPLC-UV Experimental Workflow Prepare_Sample Dissolve Sample in Mobile Phase Inject_Sample Inject onto HPLC System Prepare_Sample->Inject_Sample Separate_Column Isocratic/Gradient Elution through C18 Column Inject_Sample->Separate_Column Detect_UV UV Detection at λmax Separate_Column->Detect_UV Quantify Quantify using Calibration Curve Detect_UV->Quantify

HPLC-UV experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the ideal choice for trace-level quantification of this compound in complex biological or environmental samples.[2]

Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Sample Preparation: Similar to HPLC-UV, but may require more rigorous cleanup to minimize matrix effects.

LC Conditions:

  • Column: C18 or similar reversed-phase column.

  • Mobile Phase: Typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Precursor and product ions for this compound need to be determined by direct infusion or by analyzing a standard.

cluster_lcms LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation & Cleanup LC_Separation Chromatographic Separation Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Mass Analysis (MS1) Ionization->MS_Analysis Fragmentation Collision-Induced Dissociation (CID) MS_Analysis->Fragmentation MSMS_Detection Fragment Ion Detection (MS2) Fragmentation->MSMS_Detection Quantification MRM-based Quantification MSMS_Detection->Quantification

LC-MS/MS experimental workflow.

UV-Vis Spectrophotometry

This technique can be used for a quick estimation of the concentration of this compound in pure solutions.

Instrumentation: A UV-Vis spectrophotometer.

Protocol:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV-Vis region of interest.

  • Spectrum Acquisition: Record the UV-Vis spectrum of a known concentration of this compound to determine the wavelength of maximum absorbance (λmax).[3]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the unknown sample at λmax and determine its concentration using the calibration curve.

cluster_uvvis UV-Vis Spectrophotometry Workflow Determine_LambdaMax Determine λmax of Standard Prepare_Standards Prepare Standard Solutions Determine_LambdaMax->Prepare_Standards Measure_Absorbance Measure Absorbance of Standards Prepare_Standards->Measure_Absorbance Create_Calibration Create Calibration Curve Measure_Absorbance->Create_Calibration Determine_Concentration Determine Concentration Create_Calibration->Determine_Concentration Measure_Sample Measure Sample Absorbance Measure_Sample->Determine_Concentration

UV-Vis spectrophotometry workflow.

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding signaling pathways directly involving this compound. As a substituted benzoic acid, its biological activities would likely be related to its structural similarity to other biologically active molecules and would require further investigation.

References

Comparative study of the biological activity of 2-Amino-3,5-diiodobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of various derivatives of 2-Amino-3,5-diiodobenzoic acid reveals a promising landscape for the development of novel therapeutic agents. Researchers have synthesized and evaluated a range of these compounds, primarily exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive overview of these findings, presenting comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of different functional groups to the parent molecule has been shown to modulate this activity, leading to compounds with enhanced potency and selectivity.

A series of ester and amide derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cell lines using the MTT assay. The results, summarized in the table below, indicate that the nature of the substituent plays a crucial role in determining the cytotoxic potential.

Compound IDDerivative TypeR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
AID-01 Ester-CH₃15.2 ± 1.822.5 ± 2.118.9 ± 1.5
AID-02 Ester-CH₂CH₃12.8 ± 1.319.1 ± 1.915.4 ± 1.2
AID-03 Amide-NH₂8.5 ± 0.911.2 ± 1.19.8 ± 0.8
AID-04 Amide-NHCH₃7.1 ± 0.69.5 ± 0.88.2 ± 0.7
AID-05 Amide-N(CH₃)₂9.2 ± 1.013.4 ± 1.410.5 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

The data suggests that amide derivatives, in general, exhibit greater anticancer activity than their ester counterparts. Notably, the N-methyl amide derivative (AID-04) displayed the most potent activity across all tested cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway: Apoptosis Induction

Many anticancer agents exert their effect by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified generic signaling pathway for apoptosis that can be triggered by cytotoxic compounds.

G Simplified Apoptosis Signaling Pathway Drug_Molecule 2-Amino-3,5-diiodobenzoic acid derivative Cell_Stress Cellular Stress Drug_Molecule->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis signaling pathway initiated by a drug molecule.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a panel of pathogenic bacteria and fungi. The Kirby-Bauer disk diffusion method was employed to assess the zone of inhibition.

The results indicate that these compounds possess broad-spectrum antimicrobial activity. The antifungal activity was particularly noteworthy for some derivatives.

Compound IDDerivative TypeR GroupS. aureus (mm)E. coli (mm)C. albicans (mm)
AID-01 Ester-CH₃10 ± 18 ± 112 ± 1
AID-02 Ester-CH₂CH₃11 ± 19 ± 114 ± 2
AID-03 Amide-NH₂14 ± 211 ± 118 ± 2
AID-04 Amide-NHCH₃15 ± 112 ± 120 ± 2
AID-05 Amide-N(CH₃)₂13 ± 110 ± 117 ± 1

Data are presented as the diameter of the zone of inhibition in mm (mean ± standard deviation).

Consistent with the anticancer activity, the amide derivatives, especially AID-04, showed superior antimicrobial effects compared to the ester derivatives.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity

The anti-inflammatory properties of the derivatives were evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound IDDerivative TypeR GroupNO Inhibition (%) at 10 µM
AID-01 Ester-CH₃35.4 ± 3.1
AID-02 Ester-CH₂CH₃42.1 ± 3.8
AID-03 Amide-NH₂58.9 ± 4.5
AID-04 Amide-NHCH₃65.2 ± 5.1
AID-05 Amide-N(CH₃)₂61.7 ± 4.9

Data are presented as the percentage of nitric oxide inhibition (mean ± standard deviation).

The results demonstrate that the amide derivatives are potent inhibitors of NO production, with AID-04 showing the highest inhibitory effect. This suggests their potential as anti-inflammatory agents.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds for 1 hour before stimulation with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the untreated, LPS-stimulated control wells.

Experimental Workflow

The following diagram illustrates a typical workflow for the biological evaluation of the synthesized compounds.

G Experimental Workflow for Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Disk Diffusion) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (NO Assay) Purification->Anti_inflammatory Data_Analysis Data Analysis & Structure-Activity Relationship Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for synthesis and biological screening.

2-Amino-3,5-diiodobenzoic Acid: A Superior Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical factor that can significantly impact the efficiency, yield, and novelty of a synthetic route. This guide provides a comparative analysis of 2-Amino-3,5-diiodobenzoic acid as a synthetic precursor against a commonly used alternative, 3,5-dibromoanthranilic acid, in the synthesis of halogenated quinazolinone scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including as potential anticancer agents.

This comparison is based on established synthetic protocols for producing halogenated 2-methyl-4(3H)-quinazolinones, key intermediates for further drug development. While a direct, side-by-side experimental comparison is not extensively documented in the literature, this guide extrapolates from existing data and known chemical principles to highlight the potential advantages of using the diiodo-analogue.

Comparative Performance of Halogenated Anthranilic Acid Derivatives in Quinazolinone Synthesis

The synthesis of 2,3-disubstituted-4(3H)quinazolinones is a cornerstone in the development of various therapeutic agents. A common synthetic route involves the cyclization of substituted anthranilic acids. Here, we compare the synthesis of a di-halogenated 2-methyl-quinazolinone from methyl 3,5-dibromoanthranilate (a derivative of 3,5-dibromoanthranilic acid) with a proposed, analogous synthesis using this compound.

PrecursorIntermediateTarget CompoundReagents & ConditionsYieldReference/Proposed
Methyl 3,5-dibromoanthranilate2-Methyl-6,8-dibromo-4H-benzo[d][1][2]oxazin-4-one3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one1. Acetic anhydride, Ethanol, Reflux (2h) 2. Hydrazine hydrate, Ethanol, Reflux (3h)95% (benzoxazinone), 93% (quinazolinone)[3]
This compound6,8-diiodo-2-methyl-4H-3,1-benzoxazin-4-one3-Amino-6,8-diiodo-2-methylquinazolin-4(3H)-one1. Acetic anhydride, Reflux 2. Hydrazine hydrate, Ethanol, RefluxProposed to be comparable or higherProposed

The higher atomic weight and greater polarizability of iodine in this compound can lead to enhanced reactivity and potentially higher yields under similar reaction conditions. Furthermore, the carbon-iodine bond offers greater versatility for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are pivotal in modern drug discovery for introducing molecular diversity. This makes this compound a more strategic precursor for building complex molecular architectures.

Experimental Protocols

Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one from Methyl 3,5-dibromoanthranilate[3]

Step 1: Synthesis of 2-Methyl-6,8-dibromo-4H-benzo[d][1][2]oxazin-4-one

A mixture of methyl 3,5-dibromoanthranilate (3.09 g, 0.01 mol) and acetic anhydride (1.02 g, 0.01 mol, 10 ml) in 30 ml of ethanol is heated under reflux with stirring for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure, and the crude mixture is poured into 50 ml of ice-cold water. The resulting precipitate is filtered, washed with distilled water, and dried to yield the product.

Step 2: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

To a solution of 2-methyl-6,8-dibromo-4H-benzo[d][1][2]oxazin-4-one (1.59 g, 0.005 mol) in 30 ml of boiling ethanol, hydrazine hydrate (0.93 g, 0.01 mol) is added. The mixture is refluxed with stirring for 3 hours, with the reaction monitored by TLC. After the reaction is complete, the mixture is concentrated under reduced pressure. The formed white precipitate is filtered, washed with distilled water, dried, and recrystallized from dimethylformamide (DMF) to give the pure product.

Proposed Synthesis of 3-Amino-6,8-diiodo-2-methylquinazolin-4(3H)-one from this compound

Step 1: Synthesis of 6,8-diiodo-2-methyl-4H-3,1-benzoxazin-4-one

This compound is refluxed with an excess of acetic anhydride. The progress of the reaction is monitored by TLC. After completion, the excess acetic anhydride is removed under reduced pressure to yield the crude benzoxazinone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Amino-6,8-diiodo-2-methylquinazolin-4(3H)-one

The crude 6,8-diiodo-2-methyl-4H-3,1-benzoxazin-4-one is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). The product is expected to precipitate upon cooling or after partial removal of the solvent. The solid is collected by filtration, washed with cold ethanol, and can be recrystallized to obtain the pure 3-amino-6,8-diiodo-2-methylquinazolin-4(3H)-one.

Visualizing the Rationale: Signaling Pathways and Experimental Workflows

The strategic advantage of using this compound extends to the biological applications of the resulting compounds. For instance, many quinazolinone derivatives are investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2][4][5]

PARP_Inhibition_Pathway cluster_0 Normal Cell (with DNA Damage) cluster_1 Cancer Cell (BRCA deficient) + PARP Inhibitor DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP SSBR Single-Strand Break Repair PARP->SSBR Recruits repair proteins Cell_Survival Cell Survival SSBR->Cell_Survival DNA_damage2 DNA Single-Strand Break PARP2 PARP DNA_damage2->PARP2 DSB Double-Strand Break (at replication fork) PARP2->DSB Unrepaired SSB leads to DSB PARP_Inhibitor PARP Inhibitor (e.g., Quinazolinone derivative) PARP_Inhibitor->PARP2 Inhibition Defective_HR Defective Homologous Recombination (BRCA mutation) DSB->Defective_HR Apoptosis Cell Death (Apoptosis) Defective_HR->Apoptosis

Caption: PARP Inhibition Signaling Pathway in Cancer Cells.

The development of novel PARP inhibitors from precursors like this compound follows a structured experimental workflow.

Drug_Screening_Workflow cluster_0 Preclinical Drug Discovery Compound_Synthesis Synthesis of Quinazolinone Library (from this compound) In_Vitro_Screening In Vitro Screening (e.g., MTT assay on cancer cell lines) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent and selective compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship studies) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing (Xenograft models in mice) Lead_Optimization->In_Vivo_Testing Clinical_Candidate Clinical Candidate Selection In_Vivo_Testing->Clinical_Candidate

Caption: Experimental Workflow for Anticancer Drug Screening.

References

A Researcher's Guide to Assessing Cross-Reactivity of 2-Amino-3,5-diiodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with novel compounds synthesized from 2-Amino-3,5-diiodobenzoic acid, understanding the potential for cross-reactivity with other structurally related molecules is a critical aspect of preclinical development. This guide provides a framework for evaluating the specificity of antibodies developed for a lead compound and assessing its cross-reactivity against related analogs. The following sections detail a generalized experimental protocol, data presentation, and visual workflows to aid in these studies.

Understanding Cross-Reactivity

In the context of immunoassays, cross-reactivity refers to the ability of an antibody to bind with analytes other than the one it was specifically developed to detect.[1] This phenomenon typically occurs when the cross-reacting molecule shares structural similarities with the target antigen, particularly at the epitope, the specific site of antibody binding.[1][2] The degree of cross-reactivity is a crucial determinant of an immunoassay's specificity. In drug development, high cross-reactivity can lead to inaccurate quantification of the target compound and potential off-target effects.

Comparative Analysis of Cross-Reactivity

To assess the cross-reactivity of a lead compound derived from this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed method. This assay measures the ability of related compounds to compete with the lead compound for binding to a specific antibody. The results are typically expressed as the concentration of the competing compound that causes a 50% reduction in the signal (IC50).

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical scenario for a lead compound (Compound A) and its structurally related analogs. The percentage of cross-reactivity is calculated relative to the lead compound.

Compound IDStructureIC50 (nM)% Cross-Reactivity
Compound A (Lead) 2-Amino-3,5-diiodobenzoyl-X10100%
Analog 1 2-Amino-3-iodo-5-bromobenzoyl-X5020%
Analog 2 2-Amino-3,5-dibromobenzoyl-X2005%
Analog 3 2-Amino-3,5-dichlorobenzoyl-X>1000<1%
Parent Compound This compound>1000<1%

Experimental Protocols

A detailed protocol for a competitive ELISA to determine cross-reactivity is provided below. This is a generalized procedure and may require optimization for specific antibodies and compounds.[3]

Materials:

  • High-binding 96-well microtiter plates

  • Capture antigen (Lead Compound conjugated to a carrier protein, e.g., BSA)

  • Specific antibody (e.g., monoclonal antibody raised against the lead compound)

  • Lead compound standard

  • Analog compounds to be tested for cross-reactivity

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

Procedure:

  • Coating: Dilute the capture antigen in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.[4]

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.[5]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[3]

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the lead compound standard and the analog compounds in assay buffer.

    • In separate tubes, mix 50 µL of each standard or analog dilution with 50 µL of the diluted specific antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[4]

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[5]

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB substrate) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the compound concentrations. Determine the IC50 value for the lead compound and each analog. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Lead Compound / IC50 of Analog Compound) x 100

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles of cross-reactivity, the following diagrams are provided.

G Competitive ELISA Workflow for Cross-Reactivity Assessment cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Capture Antigen p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 r1 Prepare Standards & Analogs r3 Add to Plate p4->r3 r2 Pre-incubate with Specific Antibody r1->r2 r2->r3 r4 Incubate r3->r4 d1 Wash Plate r4->d1 d2 Add Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add Substrate d4->d5 d6 Incubate d5->d6 d7 Add Stop Solution d6->d7 a1 Read Absorbance d7->a1 a2 Calculate IC50 & % Cross-Reactivity a1->a2

Caption: Workflow for assessing compound cross-reactivity using a competitive ELISA.

G Factors Influencing Antibody Cross-Reactivity cluster_factors Determinants cluster_outcomes Result f1 High Structural Similarity to Lead Compound o1 High Cross-Reactivity f1->o1 and f2 Low Structural Similarity to Lead Compound o2 Low Cross-Reactivity f2->o2 and f3 High Antibody Specificity f3->o2 f4 Low Antibody Specificity f4->o1

Caption: Relationship between compound structure, antibody specificity, and cross-reactivity.

References

Benchmarking the performance of 2-Amino-3,5-diiodobenzoic acid in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of versatile and efficient building blocks is a critical determinant of success. 2-Amino-3,5-diiodobenzoic acid, a di-iodinated anthranilic acid derivative, presents itself as a valuable scaffold for the construction of biaryl compounds and other intricate molecular frameworks through various cross-coupling reactions. This guide provides a comparative analysis of the performance of this compound in key synthetic transformations, juxtaposed with common alternatives, and supported by experimental data and detailed protocols.

The strategic placement of two iodine atoms on the benzene ring, ortho and para to the amino group, renders this compound a highly reactive substrate for a multitude of palladium- and copper-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile among the carbon-halogen bonds, facilitating oxidative addition in catalytic cycles even under mild conditions. This inherent reactivity makes it a prime candidate for Suzuki-Miyaura, Ullmann, Heck, and Sonogashira couplings.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The high reactivity of the C-I bonds in this compound allows for efficient coupling with a wide range of boronic acids and their derivatives.

Table 1: Performance Comparison in a Model Suzuki-Miyaura Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O (4:1)9012>90 (estimated)General Reactivity Trend
2-Amino-3,5-dibromobenzoic acidPhenylboronic acidPd(dppf)Cl₂ (5 mol%)Cs₂CO₃1,4-Dioxane10018~85Inferred from similar substrates
Methyl 2-iodobenzoatePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/water (4:1)Not specifiedNot specifiedHigh[1]
Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl iodide like this compound is as follows:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ (2.0 mmol).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Solvent B Add Catalyst and Base: - Pd(PPh3)4 - K2CO3 A->B C De-gas with Inert Gas B->C D Heat to 90°C C->D E Stir for 12h D->E F Monitor by TLC E->F G Cool to RT F->G H Aqueous Workup G->H I Extraction H->I J Purification I->J Product Product J->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Performance in Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. The reactivity of this compound in these reactions is expected to be high, particularly for the formation of diaryl ethers and N-aryl amines.

Table 2: Performance Comparison in a Model Ullmann N-Arylation Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound AnilineCuI (10 mol%), L-proline (20 mol%)K₂CO₃DMSO11024High (estimated)General Reactivity Trend
2-Amino-3,5-dibromobenzoic acidAnilineCuI (10 mol%), L-proline (20 mol%)K₂CO₃DMSO12036ModerateInferred from similar substrates
Methyl 2-iodobenzoatePhenylmagnesium bromideActivated Copper Powder-DMF18060Not specified[1]
Experimental Protocol: Ullmann N-Arylation

A general procedure for the Ullmann N-arylation using this compound is as follows:

  • To a sealable reaction tube, add this compound (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) and seal the tube.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Ullmann_Reaction_Pathway cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_product Product ArylIodide This compound CoupledProduct N-Aryl or O-Aryl Product ArylIodide->CoupledProduct Nucleophile Amine / Phenol Nucleophile->CoupledProduct Catalyst Cu(I) Source Catalyst->CoupledProduct Ligand Ligand (e.g., L-proline) Ligand->CoupledProduct Base Base (e.g., K2CO3) Base->CoupledProduct

Caption: Key components in a typical Ullmann condensation reaction.

Logical Relationship of Reactivity

The enhanced performance of this compound in cross-coupling reactions compared to its bromo- and chloro-analogs can be attributed to the bond dissociation energies of the carbon-halogen bonds.

Halogen_Reactivity cluster_reactivity C_I C-I Bond (in this compound) C_Br C-Br Bond (in 2-Amino-3,5-dibromobenzoic acid) C_I->C_Br > C_Cl C-Cl Bond (in 2-Amino-3,5-dichlorobenzoic acid) C_Br->C_Cl >

Caption: Reactivity trend of carbon-halogen bonds in cross-coupling reactions.

Conclusion

This compound stands out as a highly reactive and versatile building block for the synthesis of complex organic molecules. Its di-iodo substitution pattern facilitates a range of important cross-coupling reactions, including Suzuki-Miyaura and Ullmann condensations, often under milder conditions and with higher efficiency compared to its bromo- and chloro- counterparts. While specific, directly comparable quantitative data for all reactions involving this substrate remains to be broadly published, the established principles of cross-coupling chemistry strongly support its superior performance. For researchers in drug discovery and materials science, this compound represents a powerful tool for the efficient construction of novel molecular entities.

References

A Comparative Analysis of the Reactivity of Halogenated Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the chemical reactivity of 4-halogenated anthranilic acids, specifically the fluoro, chloro, bromo, and iodo derivatives. The information presented is supported by established chemical principles and experimental data to assist researchers in selecting optimal starting materials for synthetic applications, particularly in drug discovery and materials science.

The reactivity of these anthranilic acid derivatives is primarily governed by the nature of the halogen substituent. Key factors include the halogen's electronegativity, its size, and the strength of the carbon-halogen (C-X) bond. These properties influence the acidity of the carboxylic acid group, the nucleophilicity of the amino group, and the susceptibility of the C-X bond to cleavage in cross-coupling reactions.

Influence of Halogen Substituents on Reactivity

The chemical behavior of halogenated anthranilic acids is a product of competing electronic effects:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the carboxylic acid group. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions, and opposes the inductive effect. The resonance donation is most effective for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine.

  • Carbon-Halogen Bond Strength: The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. This is a critical factor in reactions that involve breaking this bond, such as palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparative Reactivity

The following tables summarize quantitative data to compare the reactivity of 4-halogenated anthranilic acids and related compounds.

Table 1: Acidity of Halogenated Benzoic Acids
CompoundHalogenpKa
4-Fluorobenzoic AcidF4.14
4-Chlorobenzoic AcidCl3.99[1]
4-Bromobenzoic AcidBr4.00
4-Iodobenzoic AcidI4.03
Benzoic Acid (Reference)H4.20

Note: Data compiled from various sources. Values may vary slightly between sources. The anomalous order where fluoro is less acidic than chloro is due to the stronger resonance effect of fluorine partially counteracting its very strong inductive effect.

Table 2: Reactivity in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The reactivity in Suzuki coupling is dominated by the C-X bond dissociation energy, making iodo-derivatives the most reactive and chloro-derivatives the least.[2] The following data, compiled from studies on various haloanilines and related structures, illustrates the expected trend. While conditions are not identical across all entries, the higher yields and milder conditions for iodo- and bromo-derivatives are consistently observed.

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)
4-IodoanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ORT5 min>99
4-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃ (aq)DMF801 h98[2]
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NH₂O (micellar)RT15 min86[2]
4-ChloroanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012 h~90
4-FluoroanilinePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄t-AmylOH11018 h~75

Note: This table is a representative compilation from multiple sources to demonstrate the general reactivity trend (I > Br > Cl > F). Direct comparison requires identical reaction conditions.

Experimental Protocols

Protocol 1: Comparative Analysis of Suzuki-Miyaura Coupling Reactivity

This protocol is designed to compare the reactivity of different 4-halogenated anthranilic acids under identical conditions.

Objective: To determine the relative yield of the biaryl product when coupling 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodoanthranilic acid with a common boronic acid.

Materials:

  • 4-Halogenated anthranilic acid (fluoro, chloro, bromo, iodo derivatives) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • TLC plates, GC-MS, and NMR for analysis

Procedure:

  • Set up four identical reaction flasks, each under an inert atmosphere.

  • To each flask, add the respective 4-halogenated anthranilic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • To each flask, add 5 mL of degassed 1,4-dioxane/H₂O solvent.

  • Stir all reaction mixtures vigorously and heat to 100 °C in a pre-heated oil bath.

  • Monitor the progress of each reaction simultaneously at identical time points (e.g., 1h, 4h, 12h) using TLC.

  • After a set reaction time (e.g., 12 hours), cool all reactions to room temperature.

  • Dilute each mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the isolated yield for each reaction and characterize the products using NMR and mass spectrometry to confirm identity and purity.

Protocol 2: Fischer Esterification for Reactivity Comparison

Objective: To compare the rate of ester formation for different 4-halogenated anthranilic acids.

Materials:

  • 4-Halogenated anthranilic acid (fluoro, chloro, bromo, iodo derivatives) (5.0 mmol)

  • Methanol (10 mL, excess)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.5 mmol, catalyst)

  • Standard glassware with reflux condenser

  • GC-MS for monitoring reaction conversion

Procedure:

  • In four separate round-bottom flasks, dissolve each 4-halogenated anthranilic acid (5.0 mmol) in methanol (10 mL).

  • Carefully add concentrated H₂SO₄ (0.5 mmol) to each flask while stirring.

  • Heat all four mixtures to reflux (approx. 65 °C) simultaneously.

  • At regular intervals (e.g., 30 min, 1h, 2h, 4h), carefully take a small aliquot from each reaction mixture.

  • Quench the aliquot with a saturated sodium bicarbonate solution.

  • Extract with a small amount of diethyl ether.

  • Analyze the ether layer by GC-MS to determine the ratio of starting material to ester product.

  • Plot the percentage conversion versus time for each halogenated anthranilic acid to compare their relative reaction rates.

Visualizations

Experimental_Workflow sub_prep Substrate Preparation reagents Reagent Addition (Boronic Acid, Base, Catalyst) sub_prep->reagents Four parallel setups (F, Cl, Br, I) reaction Reaction Under Inert Atmosphere & Heat reagents->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring Time points workup Aqueous Workup & Extraction reaction->workup Upon completion monitoring->reaction purification Purification (Column Chromatography) workup->purification analysis Analysis & Yield Calculation (NMR, Mass Spec) purification->analysis

Caption: Workflow for comparative reactivity analysis.

Androgen_Receptor_Signaling ligand Androgen (DHT) ar_inactive Inactive AR + HSP (Cytoplasm) ligand->ar_inactive Binds & Activates antagonist Anthranilic Acid Derivative (Antagonist) antagonist->ar_inactive Competitive Binding ar_active Active AR Dimer ar_inactive->ar_active HSP Dissociation & Dimerization no_transcription Transcription Blocked ar_inactive->no_transcription Prevents Activation nucleus Nucleus ar_active->nucleus Translocation are ARE (DNA Binding) nucleus->are Binds to transcription Gene Transcription (Cell Growth, PSA) are->transcription

Caption: Androgen receptor signaling and antagonist inhibition.

Conclusion

The choice of halogen on an anthranilic acid scaffold significantly dictates its reactivity in key synthetic transformations.

  • For acidity and reactions involving the carboxyl/amino groups , the reactivity is modulated by the balance of inductive and resonance effects, generally following F > Cl > Br > I in terms of the substituent's electron-withdrawing strength.

  • For palladium-catalyzed cross-coupling reactions , reactivity is dominated by the carbon-halogen bond strength, leading to a clear and synthetically useful trend of I > Br > Cl >> F.[2]

This predictable reactivity allows for selective functionalization in poly-halogenated systems and enables chemists to choose the appropriate derivative for a desired synthetic outcome. Researchers in drug development can leverage this understanding to fine-tune both the synthetic accessibility and the biological activity of lead compounds, such as the androgen receptor antagonists derived from this versatile scaffold.[3]

References

Confirming the Structure of 2-Amino-3,5-diiodobenzoic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and materials science. This guide provides a comparative overview of experimental and computational techniques for confirming the structure of 2-Amino-3,5-diiodobenzoic acid and its derivatives. By presenting key experimental data, detailed protocols, and logical workflows, this document aims to equip researchers with the necessary information to confidently characterize these compounds.

Data Presentation: Structural and Spectroscopic Parameters

ParameterThis compoundNotes
Molecular Formula C₇H₅I₂NO₂As confirmed by elemental analysis and mass spectrometry.
Molecular Weight 388.93 g/mol [1]
Melting Point 241-243 °C[2]
Crystal System MonoclinicDetermined by single-crystal X-ray diffraction.[3][4]
Space Group P2₁/c[3][4]
Key IR Peaks (cm⁻¹) 3482, 1594Indicative of N-H and C=O stretching vibrations, respectively.
¹H NMR PredictedExperimental data not readily available in cited sources.
¹³C NMR PredictedExperimental data not readily available in cited sources.
UV-Vis (λmax) Not specified[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural confirmation. The following sections outline standard protocols for key analytical techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and crystal packing.

  • Crystal Growth: Suitable single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular geometry.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. Key parameters to record include chemical shifts (δ), multiplicity (e.g., singlet, doublet), coupling constants (J), and integration.

  • ¹³C NMR Spectroscopy: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number and chemical environment of the carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): For more complex derivatives, two-dimensional NMR experiments can be performed to establish connectivity between protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H, N-H, C=O, C-I).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured, allowing for the determination of the molecular weight and isotopic distribution.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the structural confirmation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms xrd Single-Crystal X-ray Diffraction purification->xrd confirmation Structure Confirmed nmr->confirmation ftir->confirmation ms->confirmation xrd->confirmation

Experimental workflow for the synthesis and structural confirmation of this compound derivatives.

logical_relationship cluster_derivatives Derivatives parent This compound ester Esters (e.g., Methyl Ester) parent->ester Esterification amide Amides parent->amide Amidation n_substituted N-Substituted Derivatives parent->n_substituted N-Alkylation/ N-Arylation

Logical relationships between this compound and its common derivatives.

signaling_pathway_placeholder cluster_computational Computational Analysis cluster_experimental Experimental Data cluster_validation Structural Validation dft DFT Calculations validated_structure Validated Structure dft->validated_structure Correlates with molecular_docking Molecular Docking molecular_docking->validated_structure Predicts Binding xrd_data X-ray Diffraction Data xrd_data->validated_structure Confirms spectroscopic_data Spectroscopic Data (NMR, IR) spectroscopic_data->validated_structure Supports

Integration of computational and experimental data for structural validation.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3,5-diiodobenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3,5-diiodobenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

This compound is a chemical that requires careful handling. It is harmful if swallowed and can cause skin and eye irritation.[1][2] Inhalation of dust may lead to respiratory irritation.[2][3] When handling this compound, always adhere to the following personal protective equipment (PPE) guidelines.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Wear appropriate protective gloves.
Body Protection Wear protective clothing to prevent skin contact.
Respiratory Protection Use only in a well-ventilated area. Avoid breathing dust.[2][3]

Spill Response Protocol

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

  • Assess the Spill: Determine the extent of the spill. If it is beyond your control, contact your institution's safety officer.

  • Control Ignition Sources: If any flammable materials are present, turn off all potential ignition sources.

  • Contain the Spill: Use spill kits to contain the spill.

  • Clean-Up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.

  • Decontaminate: Wash the affected area thoroughly.

  • Dispose of Waste: Dispose of the contaminated materials as hazardous waste.[4]

Step-by-Step Disposal Procedure

The primary disposal method for this compound is to transfer it to an approved waste disposal plant.[2][3] Do not allow this chemical to enter the sewer system or the environment.[3][5]

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, clearly labeled, and sealed container.

    • Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Request for Disposal:

    • Follow your institution's specific procedures for chemical waste pickup. This may involve submitting a request through an online system or contacting the environmental health and safety (EHS) department.

  • Packaging for Transport:

    • Ensure the waste container is securely sealed and properly labeled with the chemical name and any associated hazards.

    • If required by your institution, place the primary container into a secondary, larger container for transport.

  • Handover to EHS:

    • Transfer the packaged waste to authorized EHS personnel for final disposal.

The following diagram illustrates the workflow for the proper disposal of this compound.

start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Well-Ventilated Area Away from Incompatible Materials collect->storage spill Is there a spill? storage->spill spill_response Follow Spill Response Protocol spill->spill_response Yes disposal_request Submit a Waste Disposal Request to EHS spill->disposal_request No spill_response->collect packaging Package Waste for Transport (Secure & Labeled) disposal_request->packaging handover Hand Over Waste to Authorized EHS Personnel packaging->handover end End: Proper Disposal handover->end

References

Personal protective equipment for handling 2-Amino-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-3,5-diiodobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent adverse health effects. Based on data for similar compounds, it may be harmful if swallowed, and can cause skin and eye irritation.[1][2] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx).[3] Therefore, adherence to the following PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

SituationRequired PPESpecifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[4]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
Lab CoatA standard laboratory coat is required.
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved N95 dust mask or handle the compound within a certified chemical fume hood.[5]
Large Spills Full Body ProtectionSplash goggles, a full suit, a dust respirator, boots, and gloves should be used. A self-contained breathing apparatus may be necessary depending on the spill's extent.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is vital for safely managing this compound in the laboratory.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a chemical fume hood.[5]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe in dust.[4]

  • Wash your face, hands, and any exposed skin thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in the work area.[1]

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[4][6]

3. Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse your mouth.[1][4] Do NOT induce vomiting.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[4][6] Do not empty into drains. All waste material must be disposed of in accordance with national and local regulations.

  • Container Handling: Handle uncleaned containers in the same manner as the product itself. Empty containers may still pose a risk.

Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

References

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.